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  • Product: tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate
  • CAS: 1392472-94-4

Core Science & Biosynthesis

Foundational

The Physicochemical Architecture and Synthetic Utility of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

Executive Summary As a Senior Application Scientist specializing in molecular scaffolds for drug discovery, I frequently evaluate building blocks that offer a high degree of functionalization while maintaining predictabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in molecular scaffolds for drug discovery, I frequently evaluate building blocks that offer a high degree of functionalization while maintaining predictable physicochemical properties. (CAS: 1392472-94-4) represents a structurally privileged intermediate. This compound features a piperidine core—a ubiquitous motif in FDA-approved drugs—decorated with three orthogonal functional handles: a Boc-protected secondary amine, a primary amine, and a secondary hydroxyl group. This guide details the mechanistic logic, physical properties, and self-validating protocols required to harness this scaffold effectively.

Stereochemical Nuance and Conformational Dynamics

The 3,5-disubstitution pattern introduces complex stereochemical considerations. The molecule exists in multiple stereoisomeric forms, including the (3S,5S), (3R,5R), (3S,5R), and (3R,5S) configurations. The relative stereochemistry (cis vs. trans) dictates the chair conformation of the piperidine ring.

In the cis isomers (e.g.,), both the C3-amine and C5-hydroxyl can adopt equatorial positions, minimizing 1,3-diaxial interactions and presenting a thermodynamically stable, flattened profile[1]. Conversely, the trans isomers (e.g.,) force one substituent into an axial position[2]. This structural nuance can be strategically leveraged to project a pharmacophore into a specific vector within a protein binding pocket, such as a kinase hinge region.

Physicochemical Profiling

Understanding the intrinsic properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. The quantitative data summarized below is derived from standard chemical informatics and empirical observations.

Table 1: Physicochemical Properties

PropertyValueAnalytical/Predictive Basis
Chemical Formula C10H20N2O3Exact Mass: 216.147 g/mol
Molecular Weight 216.28 g/mol Standard Atomic Weights
Physical State White to Yellow SolidVisual Inspection at 25 °C
Storage Conditions 2-8 °CInert atmosphere, dark place
Topological Polar Surface Area (TPSA) ~75.7 ŲSum of fragments (Boc, NH2, OH)
pKa (Primary Amine) ~9.8Aqueous prediction at 25 °C
LogP (Octanol/Water) ~0.8Calculated (cLogP)
H-Bond Donors / Acceptors 3 / 4Structural analysis

The TPSA of ~75.7 Ų is well within the Lipinski Rule of 5 limits for oral bioavailability, making this scaffold highly attractive for central nervous system (CNS) or systemic targets. The moderate LogP (~0.8) indicates a favorable balance of hydrophilicity and lipophilicity, preventing excessive non-specific binding while ensuring adequate aqueous solubility.

Mechanistic Reactivity Logic

The true power of this building block lies in its orthogonal reactivity. The causality behind its synthetic utility is rooted in the distinct electronic and steric environments of its three functional groups.

  • N1 (Boc-Protected Amine): The tert-butoxycarbonyl (Boc) group provides steric shielding and electronic deactivation of the piperidine nitrogen, rendering it completely inert to nucleophilic attack and basic conditions.

  • C3 (Primary Amine): With a pKa of ~9.8, this is the most nucleophilic center on the molecule. It readily undergoes amidation, reductive amination, or alkylation.

  • C5 (Secondary Hydroxyl): While nucleophilic, the oxygen is sterically hindered and electronically less reactive than the primary amine. This allows for the selective functionalization of the C3-amine without the need to transiently protect the C5-hydroxyl.

Reactivity Compound tert-Butyl 3-amino-5-hydroxypiperidine -1-carboxylate N1 N1 Position (Boc Protected) Compound->N1 Steric Shielding C3 C3 Position (Primary Amine) Compound->C3 Nucleophilic Center C5 C5 Position (Secondary Hydroxyl) Compound->C5 H-Bonding / Modifiable Stable Stable Base Scaffold N1->Stable Resists Nucleophiles Amidation Amidation / Alkylation C3->Amidation High Reactivity Esterification Esterification / Oxidation C5->Esterification Moderate Reactivity

Figure 1: Orthogonal reactivity logic of the piperidine scaffold.

Experimental Protocols: Self-Validating Workflows

To harness this scaffold effectively, I have detailed two fundamental protocols. Each step is designed with causality in mind, ensuring a self-validating system where the success of the reaction can be immediately verified.

Protocol A: Chemoselective N-Acylation of the C3-Amine
  • Objective: To selectively acylate the primary amine while leaving the secondary hydroxyl intact.

  • Causality: The primary amine is significantly more nucleophilic than the secondary alcohol. By strictly controlling the stoichiometry and temperature, we kinetically favor N-acylation over O-acylation.

  • Preparation: Dissolve 1.0 mmol of tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate in 10 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Lowering the temperature suppresses the activation energy required for the less favorable O-acylation, ensuring strict chemoselectivity.

  • Acylation: Dropwise add 1.05 mmol of the desired acyl chloride.

  • Validation (Self-Correction): After 1 hour, monitor the reaction via TLC (Ninhydrin stain). The disappearance of the primary amine (which stains purple/pink) and the appearance of a new, UV-active spot confirms successful N-acylation. If the starting material persists, add an additional 0.05 mmol of acyl chloride.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Acid-Mediated Boc Deprotection
  • Objective: To remove the N1 Boc protecting group, yielding the free piperidine for subsequent derivatization.

  • Causality: The Boc group is highly sensitive to strong acids. Trifluoroacetic acid (TFA) protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene gas) and the release of CO2 gas. The effervescence serves as a visual indicator of the reaction's progress.

Workflow Start Starting Material (Boc-protected Piperidine) Step1 Add 20% TFA in DCM (0 °C to RT, 2h) Start->Step1 Acidic Cleavage Step2 Concentrate in vacuo (Remove volatile TFA) Step1->Step2 Reaction Completion Step3 Neutralize with Amberlyst A21 or Et3N Step2->Step3 Crude TFA Salt End Free Piperidine Intermediate (Ready for N1-Derivatization) Step3->End Purified Product

Figure 2: Step-by-step workflow for Boc deprotection and isolation.

  • Preparation: Dissolve 1.0 mmol of the N-acylated intermediate in 4 mL of DCM. Cool to 0 °C.

  • Acid Addition: Slowly add 1 mL of Trifluoroacetic acid (TFA) to create a 20% v/v solution. Observation: Immediate effervescence (CO2 and isobutylene gas) will occur.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation (Self-Correction): Analyze via LC-MS. The mass spectrum should show a shift corresponding to the loss of 100 Da (the Boc group). If the starting mass is still present, extend the reaction time by 1 hour.

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess volatile TFA. The resulting product is a thick oil representing the piperidine TFA salt.

  • Neutralization: To obtain the free base, dissolve the salt in methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with Triethylamine (Et3N) during the subsequent N1-derivatization step.

Conclusion

The tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate scaffold is a masterpiece of synthetic design. By understanding the thermodynamic and kinetic properties of its orthogonal functional groups, researchers can execute highly complex, multi-step derivatizations with precision. The protocols outlined above provide a robust, self-validating framework for integrating this building block into advanced drug discovery pipelines.

References

Sources

Exploratory

An In-depth Technical Guide to tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate: Safety Profile, Handling, and Applications

This technical guide provides a comprehensive overview of the chemical properties, safety profile, and handling procedures for tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate. Designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical properties, safety profile, and handling procedures for tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical insights to ensure the safe and effective use of this versatile chemical intermediate.

Introduction: A Versatile Building Block in Medicinal Chemistry

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core, a key structural motif in numerous natural products and pharmaceutically active molecules.[1] The presence of a Boc-protected amine, a free amino group, and a hydroxyl group makes it a highly valuable and versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its utility spans the creation of compounds targeting a range of diseases, underscoring the importance of a thorough understanding of its safe handling and chemical properties.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and storage.

PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₃[2][3]
Molecular Weight 216.28 g/mol [4]
CAS Number 1312798-21-2 (for (3S,5R) isomer)[2]
1932513-59-1 (for (3R,5S) isomer)[3][4]
Appearance Not explicitly stated, likely a solid
Solubility No data available[5]
Storage Temperature 4°C, protect from light[4]

Comprehensive Safety Profile and Hazard Analysis

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is classified as a hazardous substance. A thorough understanding of its potential hazards is crucial for mitigating risks in a laboratory or manufacturing setting.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation.[6]
H336: May cause drowsiness or dizziness.
Toxicological Profile

While specific toxicological studies on tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate are not extensively available in the public domain, the hazard classifications suggest that the compound should be handled with care. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7]

  • Acute Effects: The primary acute risks are associated with ingestion, skin contact, and inhalation, leading to harmful effects. Direct contact can cause skin irritation and serious eye damage. Inhalation may lead to respiratory tract irritation.[2][8][6]

  • Chronic Effects: No data is currently available on the long-term or chronic effects of exposure to this compound.

  • Carcinogenicity: There is no information available to classify this compound as a carcinogen.[7]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is paramount when working with this compound. The following sections detail the necessary precautions and emergency responses.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure.

Caption: Personal Protective Equipment (PPE) workflow for handling tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood.[5][7]

    • Avoid the formation of dust and aerosols.[5][7]

    • Use non-sparking tools.[5]

    • Wash hands thoroughly after handling.[8][9]

    • Do not eat, drink, or smoke in the work area.[8][9]

  • Storage:

    • Store in a tightly closed container.[8][6]

    • Keep in a dry, cool, and well-ventilated place.[6]

    • Store at 4°C and protect from light for long-term stability.[4]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Caption: First-aid protocol for exposure to tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[8][7]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[8][7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8][7]

Fire-Fighting and Accidental Release Measures
  • Fire-Fighting:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][7]

    • Specific Hazards: May emit toxic fumes under fire conditions.[9]

    • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[8][7]

  • Accidental Release:

    • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[8][7]

    • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8][7]

    • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[6]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.[6][7]

Applications in Research and Development

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate and its derivatives are of significant interest in medicinal chemistry. The piperidine scaffold is a common feature in many biologically active compounds.[1] This particular intermediate, with its multiple functional groups, allows for diverse chemical modifications, making it a valuable tool in the synthesis of novel drug candidates. Its use has been noted in the development of compounds for a variety of therapeutic areas.

Conclusion

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a valuable chemical intermediate with a defined set of hazards that necessitate careful handling. By adhering to the safety protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with its use and leverage its synthetic potential in a safe and responsible manner. A proactive approach to safety, including the consistent use of appropriate PPE and adherence to established handling and emergency procedures, is essential for a secure working environment.

References

  • tert-butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate - NextSDS. (n.d.). Retrieved from [Link]

  • (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester - NextSDS. (n.d.). Retrieved from [Link]

  • MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate - Capot Chemical. (2013, November 5). Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - CSIR-NIScPR. (n.d.). Retrieved from [Link]

Sources

Foundational

Structural Analysis of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate Derivatives: A Guide to Conformation and Characterization

An In-Depth Technical Guide for Drug Development Professionals Preamble: The Strategic Importance of the Piperidine Scaffold In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The Strategic Importance of the Piperidine Scaffold

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone heterocyclic system, integral to the architecture of countless therapeutic agents.[1][2][3] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to present substituents in well-defined three-dimensional orientations, which is critical for precise interactions with biological targets.[4] Among the vast library of piperidine-based building blocks, tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate emerges as a particularly valuable scaffold. Its structure is primed for diversification: the Boc (tert-butoxycarbonyl) group offers robust protection of the ring nitrogen while influencing conformational behavior, and the C3-amino and C5-hydroxyl groups provide orthogonal handles for synthetic elaboration, enabling the exploration of vast chemical space.[5]

However, the synthetic potential of this scaffold is only half the story. The ultimate biological activity of any derivative is inextricably linked to its three-dimensional conformation. The spatial arrangement of the amino and hydroxyl functionalities dictates how the molecule fits into a target's binding pocket, governs its solubility, and influences its pharmacokinetic profile. Therefore, a rigorous and multi-faceted approach to structural analysis is not merely an academic exercise but a critical step in the rational design of novel therapeutics.[4] This guide provides a comprehensive overview of the core methodologies employed to elucidate the structural and conformational nuances of this important class of molecules.

The Conformational Landscape: Chair, Boat, and Beyond

The piperidine ring, much like cyclohexane, predominantly adopts a chair conformation to minimize torsional and angular strain.[4][6] This is not a static structure but a dynamic equilibrium between two distinct chair forms that interconvert via a process known as ring inversion. The substituents on the ring can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers.[4] For the tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate core, the conformational equilibrium is a complex interplay of several factors:

  • N-Boc Group: The sterically demanding Boc group on the nitrogen atom can introduce significant A¹,³ strain (allylic strain) if a substituent at the C2 or C6 position is axial. This can, in some cases, favor a twist-boat conformation to alleviate this steric clash.[7]

  • C3-Amino and C5-Hydroxyl Groups: These substituents have their own steric preferences. Furthermore, their potential to act as hydrogen bond donors or acceptors, either with the solvent or intramolecularly, can significantly influence which chair conformation is more stable.

A deep understanding of this equilibrium is paramount, as a change in the dominant conformation can dramatically alter a molecule's biological properties.

Fig 1. Chair-chair interconversion of a 3,5-disubstituted piperidine ring.

A Multi-Pronged Strategy for Structural Elucidation

No single technique can provide a complete picture of a molecule's structure and behavior. A robust analysis relies on the synergistic integration of solution-state analysis, solid-state determination, and in silico modeling.[4] Each methodology offers unique insights, and their collective data provides a self-validating system for confident structural assignment.

G cluster_Techniques Core Analytical Techniques cluster_Outputs Key Structural Insights NMR NMR Spectroscopy Solution Solution Conformation (Biologically Relevant) NMR->Solution XRAY X-Ray Crystallography Solid Solid-State Structure (Ground Truth Benchmark) XRAY->Solid COMP Computational Modeling Energy Conformational Energetics (Stability & Population) COMP->Energy Solution->COMP Validate Model Solid->COMP Energy->Solution Interpret Spectra G start Purified Compound crystal Crystal Growth (Vapor diffusion, slow evaporation) start->crystal mount Crystal Mounting & Screening crystal->mount data X-ray Diffraction Data Collection mount->data solve Structure Solution (Phase problem) data->solve refine Structure Refinement solve->refine final Final 3D Structure (CIF file) refine->final

Sources

Protocols & Analytical Methods

Method

Boc deprotection methods for tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

Application Note: Optimized Boc Deprotection Strategies for tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate Executive Summary & Substrate Profiling tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate (CAS: 1433178-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Boc Deprotection Strategies for tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

Executive Summary & Substrate Profiling

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate (CAS: 1433178-03-0) is a highly functionalized, versatile piperidine building block widely utilized in the synthesis of complex pharmaceutical libraries and active pharmaceutical ingredients (APIs). The molecule presents a unique trifunctional topology that requires careful consideration during synthetic planning:

  • An N1-Boc protected secondary amine (the target for deprotection).

  • A C3-free primary amine (highly nucleophilic).

  • A C5-secondary hydroxyl group (susceptible to side reactions).

The objective of this protocol is the quantitative removal of the N1-Boc group to yield the 3-amino-5-hydroxypiperidine diamine core. Due to the presence of the unprotected C3 amine and C5 hydroxyl, the choice of acidic deprotection conditions dictates both the purity of the final product and the physical nature of the isolated salt.

Mechanistic Causality & Reaction Dynamics

The removal of the tert-butoxycarbonyl (Boc) group is an acid-catalyzed process. The mechanism initiates with the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a stable tert-butyl carbocation and a carbamic acid intermediate, which rapidly decarboxylates to release carbon dioxide gas and the free amine[1].

Mechanism A N-Boc Piperidine + Strong Acid (H+) B Protonated Carbamate A->B Protonation C Carbamic Acid + tert-Butyl Cation B->C Cleavage D Piperidinium Salt + CO2 + Isobutylene C->D Decarboxylation

Fig 1: Acid-catalyzed mechanism of N-Boc deprotection yielding the piperidinium salt.

Expert Insights on Substrate-Specific Challenges:

  • Fate of the C3 Amine: Upon the introduction of a strong acid, the free primary amine at C3 is instantaneously protonated to an ammonium ion. This in situ protection is highly advantageous; it completely masks the amine's nucleophilicity, preventing it from reacting with the transient tert-butyl cation.

  • Risk to the C5 Hydroxyl: The tert-butyl cation is a powerful electrophile. In non-nucleophilic acidic media (like neat TFA), there is a risk of O-tert-butylation at the C5 hydroxyl.

  • Kinetic Divergence (HCl vs. TFA): Kinetic studies demonstrate that HCl-catalyzed Boc deprotection exhibits a second-order dependence on acid concentration, making it highly efficient in solvents like dioxane. In contrast, TFA-catalyzed deprotection shows an inverse kinetic dependence on the trifluoroacetate concentration, necessitating a large volumetric excess (often 20-50% v/v) to achieve reasonable reaction rates[2].

  • Cation Trapping: Utilizing 4M HCl in 1,4-dioxane is the preferred strategy for this substrate. The abundant chloride ions act as nucleophilic traps for the tert-butyl cation, forming volatile tert-butyl chloride and effectively suppressing C5 O-alkylation.

Experimental Workflows: Self-Validating Protocols

To accommodate different downstream requirements, two validated protocols are provided. Protocol A (HCl/Dioxane) yields a dihydrochloride salt, while Protocol B (TFA/DCM) yields a di-TFA salt.

Workflow S1 1. Dissolution Substrate in DCM or Dioxane S2 2. Acidification Add TFA or 4M HCl at 0 °C S1->S2 S3 3. Cleavage Stir at RT for 1-4 hours S2->S3 S4 4. Concentration Evaporate volatiles in vacuo S3->S4 S5 5. Trituration Wash with cold diethyl ether S4->S5 S6 6. Isolation Filter to yield diamine di-salt S5->S6

Fig 2: Step-by-step experimental workflow for the isolation of the deprotected diamine salt.

Protocol A: Deprotection via 4M HCl in 1,4-Dioxane (Recommended)

Causality: Yields a highly crystalline dihydrochloride salt. Chloride trapping minimizes O-alkylation.

  • Dissolution: Suspend tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate (1.0 equiv, e.g., 1.0 g, 4.62 mmol) in anhydrous 1,4-dioxane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10 equiv, 11.5 mL). Self-Validation: Mild effervescence (CO2 evolution) should be observed as the carbamate breaks down[3].

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor via LC-MS or TLC (Note: A Ninhydrin stain is required for visualization as the aliphatic product lacks a UV chromophore).

  • Concentration: Once the starting material is completely consumed, concentrate the mixture in vacuo. The product will begin to precipitate as a white solid.

  • Trituration: Suspend the crude residue in cold diethyl ether (20 mL), stir vigorously for 15 minutes, and filter through a Büchner funnel. The ether wash removes trapped tert-butyl chloride and residual dioxane.

  • Isolation: Dry the resulting 3-amino-5-hydroxypiperidine dihydrochloride salt under high vacuum to a constant weight.

Protocol B: Deprotection via TFA in Dichloromethane

Causality: Faster reaction time, but yields a hygroscopic di-TFA salt.

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Acidification: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved.

  • Cleavage: Stir the mixture at room temperature for 1 to 2 hours.

  • Concentration: Evaporate the volatiles under reduced pressure. Self-Validation: To azeotropically remove excess TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • Trituration: Triturate the resulting thick oil with cold diethyl ether to induce crystallization of the di-TFA salt. Filter and dry under vacuum.

Quantitative Data & Method Comparison

The following table summarizes the quantitative and qualitative differences between the two methodologies, aiding in experimental planning and downstream compatibility.

ParameterProtocol A (4M HCl / Dioxane)Protocol B (TFA / DCM)
Acid Equivalents 5 - 10 equivLarge volumetric excess (~50% v/v)
Reaction Time 2 - 4 hours1 - 2 hours
Cation Trap Mechanism Chloride ion (forms volatile t-BuCl)None (relies on elimination to isobutylene)
O-Alkylation Risk Very LowModerate
Isolated Form Dihydrochloride saltDi-TFA salt
Physical State Free-flowing crystalline solidOften hygroscopic solid / thick oil
Downstream Utility Ideal for biological assays & direct couplingMay require basic ion exchange prior to use

References

  • Sigma-Aldrich. (3R,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate Product Specifications.

  • Benchchem. An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry.

  • Master Organic Chemistry. Amine Protection and Deprotection.1

  • The Journal of Organic Chemistry - ACS Publications. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.2

  • BZ Chemical. BOC Protection and Deprotection.3

Sources

Application

Application Note: Strategic Utilization of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate in Small Molecule and PROTAC Drug Discovery

Executive Summary In modern medicinal chemistry, the spatial arrangement of pharmacophores is paramount to achieving high target affinity and selectivity. tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate (N-Boc-3-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the spatial arrangement of pharmacophores is paramount to achieving high target affinity and selectivity. tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate (N-Boc-3-amino-5-hydroxypiperidine) has emerged as a privileged, highly versatile chiral building block[1]. By offering a conformationally restricted piperidine core with three orthogonal vectors for functionalization, this scaffold is extensively utilized in the synthesis of complex polycyclic inhibitors—most notably, Bruton's Tyrosine Kinase (BTK) inhibitors[2]—and as a rigidified linker in Targeted Protein Degradation (PROTAC) design.

As a Senior Application Scientist, I have structured this guide to provide a deep mechanistic understanding of this compound's reactivity, alongside field-proven, self-validating protocols for its integration into drug discovery workflows.

Structural Rationale & Mechanistic Insights

The utility of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate lies in its orthogonal reactivity, which allows chemists to sequentially build complexity without competing side reactions:

  • N1-Position (Boc-Protected Secondary Amine): The tert-butyloxycarbonyl (Boc) group provides stability under basic, nucleophilic, and reductive conditions. It serves as a latent handle, unmasked only under acidic conditions (e.g., TFA or HCl) in the final stages of synthesis to yield a basic amine capable of improving aqueous solubility or forming critical salt bridges in a kinase hinge region.

  • C3-Position (Primary Amine): This highly nucleophilic center is primed for Buchwald-Hartwig cross-coupling, SNAr reactions with electron-deficient heteroaryls, or chemoselective amidation. The stereocenter at C3 (e.g., R or S) strictly dictates the vector of the attached pharmacophore.

  • C5-Position (Secondary Hydroxyl): The hydroxyl group offers a distinct electronic and steric handle. It can be alkylated, oxidized to a ketone for reductive amination, or subjected to Mitsunobu conditions[3]. The Mitsunobu reaction is particularly valuable as it proceeds with complete Walden inversion, allowing chemists to purposefully invert the C5 stereocenter to probe structure-activity relationships (SAR) within tight target binding pockets.

Physicochemical Properties & Quantitative Data

Understanding the physicochemical baseline of this building block is critical for predicting its behavior in organic solvents and chromatographic systems.

PropertyValueClinical / Synthetic Relevance
Chemical Formula C10H20N2O3Standard building block mass.
Molecular Weight 216.28 g/mol Easily detectable via LC-MS (ESI+).
Monoisotopic Mass 216.147 g/mol Expected [M+H]+ at m/z 217.15.
Stereoisomeric Forms (3R,5S), (3S,5R), (3R,5R), (3S,5S)Critical for spatial vectoring in kinase pockets[4].
Hydrogen Bond Donors 2 (-NH2, -OH)High polarity; requires polar aprotic solvents (DMF, DMSO) for coupling.
Hydrogen Bond Acceptors 4Influences retention time in reverse-phase HPLC.
Storage Conditions 2-8°C, Inert AtmospherePrevents oxidation of the primary amine and hygroscopic degradation[4].

Orthogonal Functionalization Workflow

G A N-Boc-3-amino- 5-hydroxypiperidine B C3-Amine Functionalization (Amidation/SNAr) A->B Step 1 C C5-Hydroxyl Functionalization (Mitsunobu/Alkylation) B->C Step 2 D N1-Boc Deprotection (TFA/HCl) C->D Step 3 E Final Drug Candidate D->E Step 4

Workflow for the orthogonal functionalization of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems. Each includes a mechanistic rationale for reagent selection and an In-Process Control (IPC) step to ensure scientific integrity before proceeding to the next synthetic stage.

Protocol 1: Chemoselective Amidation at the C3-Amine

Purpose: To attach a heteroaryl carboxylic acid (a common motif in kinase inhibitors) to the C3 primary amine without cross-reacting with the C5 hydroxyl.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under N2, dissolve the heteroaryl carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt because it generates a highly reactive HOAt ester, which is essential for sterically hindered or electron-deficient heteroaryl acids. DIPEA is a non-nucleophilic base that neutralizes the system without competing for the activated ester.

  • Coupling: Add tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate (1.05 equiv, 1.05 mmol) dropwise as a solution in DMF (2.0 mL). Stir at room temperature for 2 hours.

  • Validation/IPC: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS (ESI+).

    • Self-Validation Criteria: The reaction is deemed complete when the starting material peak (m/z 217.15 [M+H]+) is ≤ 2% relative to the product peak. If unreacted acid remains, add an additional 0.1 equiv of the piperidine core.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Stereospecific Mitsunobu Etherification at the C5-Hydroxyl

Purpose: To introduce a bulky phenolic or heteroaromatic group at the C5 position with complete inversion of stereochemistry[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the C3-functionalized intermediate from Protocol 1 (1.0 equiv, 1.0 mmol), the desired phenol (1.2 equiv, 1.2 mmol), and Triphenylphosphine (PPh3) (1.5 equiv, 1.5 mmol) in anhydrous THF (10 mL) under N2. Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 1.5 mmol) dropwise over 10 minutes.

    • Causality: DIAD is chosen over DEAD due to its superior safety profile (lower explosivity) and better stability. The slow addition at 0°C controls the exothermic formation of the betaine intermediate, preventing side reactions like elimination. The Mitsunobu reaction guarantees a Walden inversion (e.g., an S-hydroxyl becomes an R-ether), which is critical for precise spatial targeting in drug design.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation/IPC: Analyze via TLC (Hexanes:EtOAc 1:1) and LC-MS.

    • Self-Validation Criteria: Confirm the disappearance of the intermediate alcohol. In 1H NMR (post-purification), validation of stereochemical inversion is confirmed by the shift and coupling constant changes of the C5 methine proton.

  • Workup: Concentrate the reaction mixture directly onto silica gel and purify via flash column chromatography to separate the product from triphenylphosphine oxide byproducts.

Protocol 3: N1-Boc Deprotection and Final Salt Formation

Purpose: To unmask the secondary amine for final drug formulation or further elaboration.

Step-by-Step Methodology:

  • Preparation: Dissolve the fully functionalized Boc-protected intermediate (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (8.0 mL).

  • Deprotection: Add Trifluoroacetic acid (TFA) (2.0 mL) dropwise at 0°C.

    • Causality: TFA provides the necessary acidic environment to cleave the tert-butyl carbamate. DCM acts as a non-reactive solvent that stabilizes the intermediate carbocation until it decomposes into isobutylene and CO2.

  • Propagation: Stir at room temperature for 2 hours.

  • Validation/IPC: Analyze via LC-MS.

    • Self-Validation Criteria: The product mass should shift by -100 Da (loss of Boc group). Ensure no tert-butyl alkylation side-products are present.

  • Workup: Concentrate under a stream of N2 to remove excess TFA. Triturate the resulting oil with cold Diethyl Ether to precipitate the final compound as a TFA salt.

Application in Target Signaling Pathways

When incorporated into BTK inhibitors, derivatives of this piperidine core act by binding to the ATP-binding pocket of BTK, preventing its phosphorylation and downstream signaling. This mechanism is highly effective in treating B-cell malignancies and autoimmune diseases like Rheumatoid Arthritis[1][2].

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFKB NF-κB Pathway (Proliferation) PLCg2->NFKB Inhibitor Piperidine-Derived BTK Inhibitor Inhibitor->BTK Inhibits

Mechanism of action for piperidine-derived BTK inhibitors in the B-cell receptor signaling pathway.

References

  • Title: WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use - Google Patents Source: Google Patents URL
  • Title: WO2014139970A1 - Processes and intermediates for preparing a medicament - Google Patents Source: Google Patents URL

Sources

Method

Advanced Application Note: Chemoselective Functionalization of the C5-Hydroxyl Group in tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

Executive Summary & Strategic Rationale Saturated cyclic amines, particularly functionalized piperidines, are ubiquitous structural motifs in modern pharmaceuticals, agrochemicals, and bioactive natural products[1]. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Saturated cyclic amines, particularly functionalized piperidines, are ubiquitous structural motifs in modern pharmaceuticals, agrochemicals, and bioactive natural products[1]. The building block tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate presents a unique synthetic challenge due to its trifunctional nature: an acid-labile N1-Boc carbamate, a highly nucleophilic C3-primary amine, and a less nucleophilic C5-secondary alcohol.

The introduction of hydroxyl-derived functional groups (ethers, esters, inverted stereocenters) is a proven strategy to modulate a drug candidate's physicochemical properties, such as aqueous solubility and target affinity, without drastically altering its overall charge profile[2]. However, direct electrophilic functionalization of the C5-hydroxyl group will inevitably fail due to the superior nucleophilicity of the C3-amine. This application note details field-proven, chemoselective workflows for the orthogonal protection and subsequent functionalization of the C5-hydroxyl group, ensuring high yields, strict stereocontrol, and scalability.

Mechanistic Causality: The Chemoselectivity Challenge

To functionalize the C5-OH group, the C3-NH₂ must be transiently masked. The selection of this protecting group dictates the boundaries of your downstream O-functionalization chemistry:

  • The Base-Stable Pathway (Williamson Etherification): Strong bases like Sodium Hydride (NaH) or KHMDS are required to deprotonate the C5-alcohol. If a mono-protecting group (like Cbz or Fmoc) is used on the C3-amine, the remaining N-H bond will be deprotonated (pKa ~16), leading to competitive N-alkylation. Therefore, a Phthalimide (Pht) group is mandatory. It ties up both N-H valencies, rendering the C3 position completely inert to strong bases.

  • The Redox-Neutral Pathway (Mitsunobu Reaction): If stereochemical inversion at C5 is required (e.g., converting a cis-isomer to a trans-isomer), the Mitsunobu reaction is the gold standard[3]. Because this reaction operates under mild, redox-neutral conditions, a simple Carboxybenzyl (Cbz) mono-protection at C3 is sufficient and highly effective.

Divergent Synthetic Workflows

PiperidineFunctionalization SM tert-Butyl 3-amino-5-hydroxy piperidine-1-carboxylate Pht C3-N-Phthalimide Protection SM->Pht N-Ethoxycarbonylphthalimide Mild conditions Cbz C3-N-Cbz Protection SM->Cbz Cbz-Cl, Na2CO3 Aqueous/Organic Alk Williamson O-Alkylation (NaH, R-X) Pht->Alk Base-stable pathway Mits Mitsunobu Reaction (DEAD, PPh3, Nu-H) Cbz->Mits Redox-neutral pathway Deprot1 Hydrazinolysis (NH2NH2) Alk->Deprot1 Cleave Pht Deprot2 Hydrogenolysis (H2, Pd/C) Mits->Deprot2 Cleave Cbz Prod1 5-O-Alkyl-3-amino Derivative (Retention) Deprot1->Prod1 Prod2 5-Substituted-3-amino Derivative (Inversion) Deprot2->Prod2

Figure 1: Divergent synthetic workflows for C5-hydroxyl functionalization via orthogonal protection.

Quantitative Data & Reaction Optimization

The following table summarizes the expected outcomes and chemoselectivity profiles of the distinct functionalization strategies.

StrategyC3-Protecting GroupO-Functionalization MethodKey ReagentsChemoselectivity (O vs N)Stereochemical Outcome
Williamson Ether Phthalimide (Pht)AlkylationNaH, R-X, DMF>99:1Retention
Mitsunobu Carboxybenzyl (Cbz)Esterification / EtherificationPPh3, DIAD, Nu-H>95:5Inversion
Phase-Transfer tert-Butoxycarbonyl (Boc)*Alkylation50% NaOH, TBAC, R-X~90:10Retention

*Note: Phase-Transfer Catalysis (PTC) is an emerging alternative for N-Boc amino alcohols[4], but requires converting the starting material into a bis-Boc derivative, which complicates selective downstream deprotection.

Detailed Experimental Protocols

Protocol A: Mild Phthalimide Protection of the C3-Amine

Standard phthalic anhydride reflux conditions can degrade the N1-Boc group. This protocol utilizes N-ethoxycarbonylphthalimide for mild, room-temperature protection.

  • Initiation: Dissolve tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate (1.0 eq, 10 mmol) in a 1:1 mixture of THF and distilled water (40 mL).

  • Base Addition: Add solid Na₂CO₃ (2.0 eq, 20 mmol) and stir until fully dissolved. Cool the biphasic mixture to 0 °C using an ice bath.

  • Reagent Addition: Add N-ethoxycarbonylphthalimide (1.1 eq, 11 mmol) portionwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor by LC-MS or TLC (Ninhydrin stain). The disappearance of the primary amine (ninhydrin positive) validates reaction completion.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Pht-protected intermediate.

Protocol B: Williamson O-Alkylation (Base-Stable Pathway)

This protocol utilizes the Pht-protected intermediate to ensure absolute O-chemoselectivity.

  • Alkoxide Formation: Dissolve the Pht-protected intermediate (1.0 eq, 5 mmol) in anhydrous DMF (15 mL) under an inert argon atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq, 7.5 mmol) in one portion.

    • Causality Check: Observe hydrogen gas evolution. Stir for 30 minutes at 0 °C to ensure complete alkoxide formation.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., Benzyl bromide or Methyl iodide, 1.5 eq, 7.5 mmol). Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validating Quench: Cool the reaction back to 0 °C and strictly quench by the dropwise addition of saturated aqueous NH₄Cl. The cessation of bubbling confirms the safe and complete neutralization of unreacted NaH.

  • Workup: Extract with Methyl tert-butyl ether (MTBE) (3 × 20 mL). Expert Tip: MTBE is superior to EtOAc here as it minimizes DMF partition into the organic layer. Wash the organic phase with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF. Dry and concentrate.

Protocol C: Stereoinvertive Mitsunobu Functionalization

This protocol utilizes a Cbz-protected intermediate (prepared via standard Cbz-Cl/Na₂CO₃ conditions) to invert the C5 stereocenter.

  • Preparation: In an oven-dried flask under argon, dissolve the Cbz-protected intermediate (1.0 eq, 5 mmol), Triphenylphosphine (PPh₃) (1.5 eq, 7.5 mmol), and the pronucleophile (e.g., p-Nitrobenzoic acid, 1.5 eq, 7.5 mmol) in anhydrous THF (25 mL).

  • Activation: Cool the solution to 0 °C. Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 7.5 mmol) over 15 minutes.

    • Causality Check: DIAD must be added last and slowly to the pre-cooled mixture. This controls the generation of the highly reactive betaine intermediate, preventing premature side reactions and ensuring strict stereochemical inversion at the C5 position[3].

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Concentrate the crude mixture directly onto silica gel and purify via flash column chromatography (Hexanes/EtOAc gradient) to separate the product from triphenylphosphine oxide byproducts.

Protocol D: Orthogonal Deprotection Strategies
  • Hydrazinolysis (Cleavage of Pht): To reveal the C3-amine post-alkylation, dissolve the product in Ethanol, add Hydrazine hydrate (5.0 eq), and reflux for 2 hours. Filter off the resulting phthalhydrazide precipitate.

  • Hydrogenolysis (Cleavage of Cbz): To reveal the C3-amine post-Mitsunobu, dissolve the product in Methanol, add 10% Pd/C (0.1 eq by weight), and stir under a balloon of H₂ gas for 4 hours at room temperature.

References

  • Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group Source: Journal of Medicinal Chemistry (2019) URL:[Link][2]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization Source: Journal of the American Chemical Society (2020) URL:[Link][1]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: Molecules / PubMed Central (2023) URL:[Link][3]

  • Highly Chemoselective O-Ethylation of N-Boc Amino Alcohols Using Phase Transfer Catalysis Source: Organic Process Research & Development (2014) URL:[Link][4]

Sources

Application

Application Note: Chemoselective Reductive Amination of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

Strategic Utility in Drug Discovery tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a highly versatile, densely functionalized chiral building block widely utilized in the synthesis of complex active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Drug Discovery

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a highly versatile, densely functionalized chiral building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) inhibitors[1]. The piperidine core provides a rigid scaffold that improves the pharmacokinetic properties of drug candidates, while its orthogonal functional groups (N1-Boc, C3-amine, C5-hydroxyl) allow for precise, multi-step derivatization.

Structural Analysis & Mechanistic Causality

Performing a reductive amination on this specific substrate requires navigating three distinct functional environments. Understanding the causality behind their reactivity is critical for designing a successful protocol:

  • C3-Primary Amine (Target Nucleophile) : This is the highly reactive center targeted for N-alkylation. The primary challenge here is preventing over-alkylation (dialkylation) when reacting with unhindered aliphatic aldehydes.

  • C5-Secondary Hydroxyl (Spectator) : While hydroxyls can theoretically act as nucleophiles, the C3-amine is orders of magnitude more nucleophilic. Under standard reductive amination conditions, O-alkylation is entirely suppressed, ensuring excellent chemoselectivity without the need for additional hydroxyl protecting groups.

  • N1-Boc Carbamate (Acid-Sensitive) : The tert-butyloxycarbonyl (Boc) group is highly labile under strongly acidic conditions (e.g., TFA, HCl). Therefore, imine formation must be catalyzed by mild organic acids like acetic acid (AcOH) to prevent premature deprotection and subsequent polymerization or side reactions.

Reagent Selection: The STAB Advantage

Sodium triacetoxyborohydride (NaBH(OAc)3, STAB) is the gold-standard reducing agent for this transformation[2].

  • Selectivity : STAB selectively reduces the transient imine/iminium intermediate without reducing the parent aldehyde or ketone.

  • Mildness : Unlike sodium cyanoborohydride (NaBH3CN), which often requires a highly acidic medium (pH 3-4) that threatens the Boc group and generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup[3], STAB operates efficiently in neutral to mildly acidic conditions (pH 5-7).

  • Kinetics : Reactions with STAB are generally faster in halogenated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) compared to THF, and the addition of AcOH accelerates imine formation when reacting with ketones[2].

Mechanism A 1. Piperidine Core (Primary Amine) C 3. Hemiaminal Intermediate A->C Nucleophilic Attack B 2. Carbonyl (Aldehyde/Ketone) B->C D 4. Imine / Iminium Ion C->D - H2O (Dehydration) E 5. Alkylated Piperidine (Secondary Amine) D->E STAB Reduction (Hydride Transfer)

Mechanistic pathway of chemoselective reductive amination using STAB.

Experimental Workflows & Self-Validating Protocols

The choice of protocol depends heavily on the steric and electronic nature of the carbonyl partner.

Workflow Start Target: N-Alkylation of 3-Amino Group Cond1 Substrate Type? Start->Cond1 Direct Direct Reductive Amination (1-Pot) Cond1->Direct Aldehyde or Unhindered Ketone Indirect Indirect Reductive Amination (2-Step) Cond1->Indirect Hindered Ketone or Dialkylation Risk D_Step Add STAB + AcOH in DCE Stir 2-12h at RT Direct->D_Step I_Step1 Add Ti(OiPr)4 in DCM Stir 12h at RT (Imine) Indirect->I_Step1 I_Step2 Add STAB or NaBH4 Stir 2-4h at 0°C to RT I_Step1->I_Step2

Decision tree for selecting direct vs. indirect reductive amination workflows.

Protocol A: Direct Reductive Amination (For Aldehydes & Unhindered Ketones)

Causality: For standard aldehydes, imine formation and reduction can occur simultaneously in one pot. STAB is mild enough that it will not reduce the starting carbonyl, waiting instead for the more electrophilic iminium ion to form[2].

Step-by-Step Methodology:

  • Preparation : In an oven-dried flask under a nitrogen atmosphere, dissolve tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous DCM or DCE (5.0 mL).

  • Imine Pre-formation (Self-Validation Checkpoint) : Stir the mixture at room temperature for 30 minutes. Validation: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the intermediate imine [M + R - H2O]+ and the disappearance of the starting amine mass.

  • Reduction : Add STAB (1.4 equiv, 1.4 mmol) portion-wise over 5 minutes. If reacting with a ketone, add glacial acetic acid (1.0 equiv, 1.0 mmol) to catalyze imine formation[2].

  • Monitoring : Stir at room temperature for 2–4 hours. The suspension will gradually become more homogeneous as STAB is consumed. Validation: TLC (Ninhydrin stain) should show the complete consumption of the primary amine (which typically stains dark purple/red).

  • Workup : Quench the reaction by slowly adding saturated aqueous NaHCO3 (5 mL). Causality: This neutralizes any AcOH and destroys excess STAB. Vigorous gas evolution (CO2 and H2) will be observed—this is a positive physical indicator of a successful quench.

  • Extraction : Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Indirect (Stepwise) Reductive Amination (For Hindered Ketones or Volatile Aldehydes)

Causality: When dialkylation is a major risk (e.g., with aqueous formaldehyde) or when the ketone is sterically hindered, the imine must be fully pre-formed and isolated (or strongly driven to completion) before the reducing agent is introduced[2].

Step-by-Step Methodology:

  • Imine Formation : Dissolve the amine (1.0 equiv) and ketone (1.1 equiv) in anhydrous DCM. Add a mild Lewis acid/desiccant such as Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv) or anhydrous MgSO4 (5.0 equiv).

  • Maturation : Stir at room temperature for 12 hours. Validation: LC-MS must show >95% conversion to the imine to prevent reduction of the unreacted ketone.

  • Reduction : Cool the mixture to 0 °C. Add STAB (2.0 equiv) or NaBH4 (1.5 equiv) portion-wise.

  • Quench & Workup : If Ti(OiPr)4 was used, quench with 1M NaOH or saturated aqueous NH4Cl to precipitate titanium salts as a thick white solid. Filter the suspension through a pad of Celite to prevent severe emulsions during extraction. Extract the filtrate with EtOAc, dry, and concentrate.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized stoichiometric and environmental parameters for various substrate classes to ensure maximum yield and chemoselectivity.

ParameterDirect (Standard Aldehydes)Direct (Unhindered Ketones)Indirect (Hindered Ketones)
Amine Equivalents 1.01.01.0
Carbonyl Equivalents 1.05 (Minimize to avoid dialkylation)1.2 - 1.51.1 - 1.2
STAB Equivalents 1.42.01.5 - 2.0 (or NaBH4)
Acid Additive None (Optional 1.0 eq AcOH)1.0 - 2.0 eq AcOHTi(OiPr)4 or MgSO4
Optimal Solvent DCM or DCEDCEDCM or MeOH
Reaction Time 2 - 4 hours12 - 24 hours12 h (Imine) + 2 h (Reduction)
Expected Yield 85 - 95%70 - 85%60 - 80%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1". The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • "Reductive amination". Wikipedia. URL: [Link]

  • "WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use". Google Patents.

Sources

Method

scale-up synthesis of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

An Application Note by a Senior Application Scientist Executive Summary The piperidine ring is a privileged scaffold in modern medicinal chemistry. Specifically, tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate (and...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

Executive Summary

The piperidine ring is a privileged scaffold in modern medicinal chemistry. Specifically, tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate (and its stereoisomers, such as the (3R,5S) configuration) serves as a critical chiral building block in the synthesis of advanced therapeutics, including Bruton's Tyrosine Kinase (BTK) inhibitors for B-cell malignancies[1] and Peptidylarginine Deiminase 4 (PAD4) inhibitors for autoimmune disorders like rheumatoid arthritis[2].

Transitioning the synthesis of this molecule from a discovery chemistry scale (milligrams) to a process manufacturing scale (multi-kilograms) presents significant challenges regarding thermal safety, stereocontrol, and purification. This application note details a highly optimized, self-validating, and scalable synthetic workflow that eliminates the need for chromatographic purification while mitigating the hazards associated with high-energy intermediates.

Strategic Retrosynthetic Analysis & Route Selection

In discovery chemistry, the synthesis of 3-amino-5-hydroxypiperidine derivatives often relies on the direct amination of 3,5-dihydroxypyridine followed by hydrogenation. However, this route lacks rigorous stereocontrol, yielding a mixture of cis and trans diastereomers that require expensive and low-yielding chiral resolution.

The Azide Inversion Route: To achieve >99% diastereomeric excess (d.e.), the optimal scalable route begins with the chiral pool-derived (3S,5S)-1-Boc-3-hydroxy-5-mesyloxypiperidine.

  • Causality of Reagent Choice: Utilizing sodium azide (NaN₃) in a polar aprotic solvent (DMF) drives a clean Sₙ2 displacement, completely inverting the stereocenter at C5 to yield the (3R,5S)-azide intermediate.

  • Process Safety: Azides are high-energy compounds. On a multi-kilogram scale, the accumulation of the azide intermediate poses a severe thermal runaway risk. Therefore, the subsequent reduction step must be engineered to consume the azide rapidly under mild conditions. We utilize a wet Pd/C catalytic hydrogenation system[1],[3], which ensures rapid turnover without requiring high H₂ pressures that could compromise the Boc-protecting group.

ProcessFlow A 1-Boc-3-hydroxy-5-mesyloxypiperidine (Chiral Starting Material) B Azidation (NaN3) SN2 Inversion in DMF A->B Reagent addition C Azide Intermediate (High Energy Species) B->C IPC: HPLC >99% conversion D Catalytic Hydrogenation Pd/C, H2, MeOH/EtOAc C->D Controlled feed E Crude Amine Product D->E IPC: FTIR (No N3 stretch) F Crystallization MTBE / Heptane E->F Solvent exchange G Purified API Scaffold >99% ee, >98% Purity F->G Filtration & Drying

Fig 1. Scalable synthetic workflow for tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate.

Self-Validating Experimental Protocols

Every step in this scale-up protocol is designed as a self-validating system , meaning the reaction cannot proceed to the next phase without satisfying strict, built-in analytical checkpoints (In-Process Controls - IPC).

Step 1: Synthesis of (3R,5S)-tert-Butyl 3-azido-5-hydroxypiperidine-1-carboxylate

Objective: Achieve complete Sₙ2 inversion while managing thermal output.

  • Charge a jacketed reactor with (3S,5S)-1-Boc-3-hydroxy-5-mesyloxypiperidine (1.0 eq) and DMF (5 volumes).

  • Add NaN₃ (1.5 eq) in portions, maintaining the internal temperature below 40°C to prevent exothermic runaway.

  • Heat the mixture to 65°C for 8 hours.

  • Self-Validation (IPC 1): Sample the reaction for HPLC. The reaction is deemed complete only when the mesylate starting material is <1% AUC. Causality: Proceeding with unreacted mesylate will lead to alkylation impurities in the subsequent amine product, which are impossible to remove via crystallization.

  • Quench with water (10 volumes) and extract with EtOAc. Wash the organic layer thoroughly with brine to remove residual DMF, which poisons Pd catalysts in Step 2.

Step 2: Catalytic Hydrogenation to the Target Amine

Objective: Safely reduce the azide to the primary amine[1].

  • Transfer the azide/EtOAc solution to a pressure reactor. Add Methanol (2 volumes) to enhance the solubility of the resulting amine.

  • Charge 5% Pd/C (50% wet, 0.05 eq). Causality: Using wet catalyst is a mandatory process safety standard to prevent the ignition of methanol vapors during charging.

  • Purge the reactor with N₂ (3x), then H₂ (3x). Maintain H₂ pressure at 2.0 atm and temperature at 20–25°C.

  • Self-Validation (IPC 2): Monitor gas uptake. Once H₂ consumption ceases, sample the mixture for FTIR spectroscopy. The reaction is validated as complete when the characteristic azide stretch at ~2100 cm⁻¹ is entirely absent. Causality: Concentrating a solution with unreacted azide poses an explosion hazard; FTIR guarantees safety before solvent evaporation.

  • Filter the catalyst through a Celite pad and concentrate the filtrate under reduced pressure.

Step 3: Anti-Solvent Crystallization

Objective: Isolate the product without column chromatography.

  • Dissolve the crude amine in Methyl tert-butyl ether (MTBE, 3 volumes) at 45°C.

  • Slowly add Heptane (6 volumes) over 2 hours while cooling to 5°C.

  • Causality: The target molecule is moderately polar due to the free amine and hydroxyl groups, making it soluble in MTBE but highly insoluble in non-polar heptane. Diastereomeric impurities remain in the mother liquor.

  • Filter the white crystalline solid and dry under vacuum at 40°C.

Quantitative Process Data

To justify the scale-up parameters, the following optimization and impurity control data were gathered during process development.

Table 1: Optimization of Hydrogenation Conditions

Catalyst System Solvent System Pressure (atm) Temp (°C) Yield (%) Purity (HPLC) Causality / Process Observation
10% Pd/C (Dry) MeOH 1.0 25 91 95% Standard discovery route; severe fire risk on scale.
5% Pd/C (50% Wet) EtOAc / MeOH 2.0 20–25 96 >98% Optimal: Wet catalyst mitigates fire risk; EtOAc reduces side reactions.

| Raney Ni | EtOH | 5.0 | 40 | 75 | 85% | Suboptimal: Lower selectivity; Boc-deprotection observed at higher temps. |

Table 2: Impurity Profile and Control Strategy

Impurity Origin IPC / Control Strategy Acceptable Limit
Unreacted Azide Incomplete hydrogenation FTIR monitoring (2100 cm⁻¹) < 0.1% (Safety Critical)
Des-Boc Amine Acidic degradation Maintain neutral/mild basic pH < 1.0%

| (3S,5S) Diastereomer | Incomplete Sₙ2 inversion | Reject via MTBE/Heptane crystallization | < 0.5% |

Downstream Therapeutic Applications

The rigorous purity (>98%) and enantiomeric excess (>99%) achieved via this scalable protocol ensure that the tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate scaffold is ready for immediate integration into advanced Active Pharmaceutical Ingredients (APIs).

Application Scaffold 3-amino-5-hydroxypiperidine Derivatives BTK BTK Inhibition (B-cell Signaling) Scaffold->BTK Pharmacophore PAD4 PAD4 Inhibition (Neutrophil Traps) Scaffold->PAD4 Pharmacophore Oncology Lymphoma / Leukemia Therapeutics BTK->Oncology Apoptosis Autoimmune Rheumatoid Arthritis Therapeutics BTK->Autoimmune Immune Mod. PAD4->Autoimmune Decr. Citrullination

Fig 2. Downstream therapeutic applications of the 3-amino-5-hydroxypiperidine scaffold.

By establishing a self-validating, chromatography-free process, development timelines for these critical oncology and immunology therapeutics[4] are significantly accelerated while drastically reducing the Process Mass Intensity (PMI) of the manufacturing campaign.

References

  • WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use Source: Google Patents URL
  • WO2017100594A1 - Bicyclic inhibitors of pad4 Source: Google Patents URL
  • IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases Source: Google Patents URL

Sources

Application

Application Note: Incorporation of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate into Kinase Inhibitor Scaffolds

Executive Summary & Mechanistic Rationale The development of small-molecule kinase inhibitors requires a delicate balance between target affinity, kinase selectivity, and physicochemical properties (e.g., aqueous solubil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors requires a delicate balance between target affinity, kinase selectivity, and physicochemical properties (e.g., aqueous solubility, membrane permeability). Saturated nitrogen heterocycles, particularly piperidines, have become ubiquitous in medicinal chemistry to achieve these goals[1]. Among these, tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate (and its stereoisomers, such as the (3R,5S) enantiomer) has emerged as a highly privileged bifunctional building block[2][3].

This specific scaffold is frequently incorporated into inhibitors targeting Bruton's Tyrosine Kinase (BTK)[3], Anaplastic Lymphoma Kinase (ALK)[4], and Cyclin-Dependent Kinases (CDKs). The strategic value of this molecule lies in its tripartite functionalization:

  • C3-Primary Amine: Acts as a potent nucleophile for SNAr reactions or amide couplings, serving as the primary linker to the inhibitor's heteroaromatic core (e.g., pyrimidine or triazine hinge-binders)[5].

  • C5-Hydroxyl Group: Provides a critical hydrogen bond donor/acceptor handle. Unlike highly lipophilic unsubstituted piperidines, the C5-OH group interacts favorably with the hydrophilic ribose-binding pocket of the kinase ATP site, drastically lowering the LogD and improving aqueous solubility without sacrificing target affinity[2][3].

  • N1-Boc Protection: The tert-butyloxycarbonyl (Boc) group ensures orthogonal protection of the secondary piperidine nitrogen during harsh upstream coupling steps, allowing for late-stage deprotection to reveal a basic amine that interacts with the solvent-exposed front of the kinase[2][5].

Pharmacophore Mapping & Structural Causality

When designing ATP-competitive kinase inhibitors, the molecule must satisfy the spatial and electrostatic requirements of the ATP-binding cleft. The integration of the 3-amino-5-hydroxypiperidine moiety directly addresses the causality of binding thermodynamics.

BindingModel Kinase Kinase ATP Pocket Hinge Hinge Region (H-Bonds) Kinase->Hinge Ribose Ribose Pocket (Hydrophilic) Kinase->Ribose Solvent Solvent Front (Aqueous) Kinase->Solvent Core Heteroaryl Core (e.g., Pyrimidine) Core->Hinge Donor/Acceptor C5_OH C5-Hydroxyl (-OH) Core->C5_OH Scaffold Linkage N1_Amine N1-Piperidine (Basic Amine) Core->N1_Amine Scaffold Linkage C5_OH->Ribose H-Bonding N1_Amine->Solvent Solvation/Salt Bridge

Fig 1: Pharmacophore mapping of the piperidine scaffold within the kinase ATP-binding site.

As illustrated in Figure 1, the heteroaryl core anchors the molecule to the hinge region. The rigid chair conformation of the piperidine ring projects the C5-hydroxyl into the ribose pocket, displacing high-energy water molecules (an entropically driven process), while the deprotected N1-amine extends into the solvent front to form salt bridges with acidic residues (e.g., aspartate)[5].

Quantitative Structure-Activity Relationship (SAR) Impact

To demonstrate the empirical value of the C5-hydroxyl substitution, the following table summarizes representative SAR data for a generalized ALK/BTK pyrimidine-based inhibitor series. The data highlights how the addition of the hydroxyl group resolves the "lipophilicity trap" often encountered in early drug discovery.

Scaffold Substitution (Piperidine)Target Kinase IC₅₀ (nM)LogD (pH 7.4)Aqueous Sol. (µg/mL)Mechanistic Observation
Unsubstituted (3-amino)15.23.8< 10High lipophilicity drives non-specific binding and poor oral bioavailability.
5-Fluoro (3-amino-5-fluoro)18.43.525Inductive electron-withdrawing effect lowers the basicity (pKₐ) of the N1 amine.
5-Methoxy (3-amino-5-methoxy)42.13.245Steric clash within the constrained ribose pocket reduces target affinity.
5-Hydroxy (3-amino-5-hydroxy)12.0 2.1 > 150 Optimal H-bonding; excellent solubility; maintains DFG-in/shifted conformation[5].

Validated Experimental Protocols

The following protocols outline a self-validating synthetic system for incorporating tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate into a heteroaryl chloride core (a standard electrophile in kinase inhibitor synthesis).

SyntheticWorkflow SM1 Heteroaryl Chloride (Core) SNAr SNAr Coupling (DIPEA, NMP, 90°C) SM1->SNAr SM2 Boc-3-amino-5-OH- piperidine SM2->SNAr Intermediate Boc-Protected Intermediate SNAr->Intermediate IPC: LC-MS Deprotect Acidic Cleavage (4M HCl/Dioxane) Intermediate->Deprotect Product Active Kinase Inhibitor (HCl Salt) Deprotect->Product IPC: 1H-NMR

Fig 2: Two-step synthetic workflow for incorporating the bifunctional piperidine scaffold.

Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr)

Causality Focus: The primary amine at C3 is a strong nucleophile, but the SNAr reaction on deactivated heteroaryl systems requires thermal energy and a polar aprotic solvent to stabilize the Meisenheimer complex transition state.

Reagents & Materials:

  • Heteroaryl chloride core (1.0 eq)

  • tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate (1.1 eq)[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 eq) in anhydrous NMP.

  • Reagent Addition: Add tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate (1.1 eq), followed by DIPEA (3.0 eq). Note: DIPEA is chosen over stronger bases (like NaH) to prevent competitive deprotonation and subsequent side-reactions of the C5-hydroxyl group.

  • Thermal Activation: Seal the vial and heat the mixture to 90 °C using an aluminum heating block. Stir for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Look for the consumption of the starting material and the appearance of the product mass ( [M+H]+ ). The Boc group may partially fragment in the MS source, so monitor for the [M+H−56]+ (loss of isobutylene) or [M+H−100]+ (loss of Boc) peaks as well.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (1x), water (3x to remove NMP), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to isolate the Boc-protected intermediate.

Protocol 4.2: Boc Deprotection and Salt Formation

Causality Focus: The Boc group is highly acid-labile. While Trifluoroacetic acid (TFA) is commonly used, 4M HCl in dioxane is preferred here. TFA leaves residual trifluoroacetate salts which can act as ion-pairing agents and artificially skew downstream biochemical kinase assays (e.g., FRET or radiometric assays). HCl yields a clean, biologically compatible hydrochloride salt.

Reagents & Materials:

  • Boc-protected intermediate (from Protocol 4.1)

  • 4M HCl in Dioxane (10.0 eq)

  • Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

  • Acid Addition: Dropwise, add 4M HCl in Dioxane (10.0 eq).

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (10% MeOH in DCM). The starting material should disappear, and a baseline spot (the highly polar free amine/salt) should appear.

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen to remove DCM and excess HCl.

  • Trituration (Self-Validation): Suspend the resulting crude residue in cold diethyl ether. Sonicate for 5 minutes and filter the resulting precipitate. The formation of a solid precipitate in ether confirms the successful formation of the highly polar amine hydrochloride salt.

  • Verification: Dry the solid under high vacuum and verify purity via ¹H-NMR (DMSO- d6​ ). The disappearance of the intense 9-proton singlet at ~1.40 ppm confirms complete Boc removal.

References

  • Journal of Medicinal Chemistry (ACS Publications). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Retrieved from:[Link]

  • World Intellectual Property Organization (Google Patents).WO2018103058A1 - Inhibitors of Bruton's Tyrosine Kinase and Methods of Their Use.
  • International Journal of Molecular Sciences (MDPI). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from:[Link]

  • National Institutes of Health (PubMed). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Retrieved from:[Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry (PMC). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Retrieved from:[Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

Introduction: A Versatile Scaffold in Modern Drug Discovery The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1] Its saturated, three-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1] Its saturated, three-dimensional structure provides an excellent scaffold for the spatial presentation of pharmacophoric elements. tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate, a readily available and functionalized building block, offers multiple points for diversification, making it an invaluable asset in the synthesis of novel chemical entities for drug discovery programs. The presence of a Boc-protected secondary amine, a free primary amine, and a secondary hydroxyl group allows for a range of selective chemical transformations.

This application note provides detailed protocols and technical guidance for the strategic functionalization of this piperidine derivative via palladium-catalyzed cross-coupling reactions. We will focus on two powerful transformations: the Buchwald-Hartwig amination for N-arylation of the primary amino group and a proposed strategy for the direct C-H arylation of the piperidine ring. These protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Part 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines.[2][3] For tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate, this reaction allows for the selective arylation of the primary amino group at the C3 position, providing access to a diverse range of N-aryl piperidine derivatives.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst.[2][4] The reaction proceeds through a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Pd(II)_Complex L_nPd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Pd(II)_Amido L_nPd(II)(Ar)(NR2) Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation

This protocol provides a general procedure for the N-arylation of tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate with an aryl bromide.

Materials:

  • tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

  • Aryl bromide (Ar-Br)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Anhydrous, degassed dioxane (optional)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate (1.2 equivalents), the aryl bromide (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), and XPhos (5 mol%).

  • Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (2.5 mol%) and add it to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Conditions: Stir the reaction mixture at 100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Reaction Parameters for N-Arylation

ParameterRecommended Value/ReagentRationale
Palladium Precatalyst Pd₂(dba)₃ (2.5 mol%)A common and effective Pd(0) source.
Ligand XPhos (5 mol%)A bulky, electron-rich biarylphosphine ligand that promotes both oxidative addition and reductive elimination, suitable for coupling with primary amines.[2]
Base NaOtBu (1.4 equiv)A strong, non-nucleophilic base that facilitates the deprotonation of the amine.
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are standard for this reaction.
Temperature 100 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Part 2: A Proposed Strategy for C-H Arylation of the Piperidine Ring

Direct C-H functionalization is a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials.[5] For N-Boc protected piperidines, palladium-catalyzed C-H arylation has been shown to be a viable method for introducing aryl groups directly onto the carbocyclic ring.[5][6] The regioselectivity of this transformation (α vs. β to the nitrogen) can be controlled by the choice of ligand.[5]

Given the structure of tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate, a C-H arylation would offer a powerful method for further diversification. The presence of the amino and hydroxyl groups will likely influence the regioselectivity of the C-H activation step.

Proposed Experimental Workflow for C-H Arylation

The following workflow outlines a proposed strategy for the C-H arylation of tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate. This protocol is based on literature precedents for the C-H arylation of N-Boc piperidines and will require optimization for this specific substrate.[5][6]

CH_Arylation_Workflow cluster_prep Reaction Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Work-up and Purification cluster_analysis Analysis and Characterization Start Start with tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate Protect Protect Amino and Hydroxyl Groups (e.g., as amides/esters if necessary) Start->Protect Chemoselectivity Consideration Setup Set up reaction under inert atmosphere with Pd catalyst, ligand, aryl halide, and base. Protect->Setup Heat Heat reaction mixture and monitor progress by LC-MS/TLC. Setup->Heat Quench Cool and quench the reaction. Heat->Quench Extract Perform aqueous work-up and extraction. Quench->Extract Purify Purify by column chromatography. Extract->Purify Characterize Characterize the structure of the arylated product (NMR, MS). Purify->Characterize Deprotect Deprotect functional groups if necessary. Characterize->Deprotect

Figure 2: Proposed workflow for C-H arylation.

Proposed Protocol: C-H Arylation

Note: This is a proposed protocol and will likely require optimization. The protection of the amino and hydroxyl groups may be necessary to prevent side reactions and improve selectivity.

Materials:

  • tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate (or a protected derivative)

  • Aryl iodide (Ar-I)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Biarylphosphine ligand (e.g., RuPhos or a flexible biarylphosphine for β-selectivity)[5]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Argon or Nitrogen gas

Procedure:

  • Substrate Preparation (if necessary): If the free amino and hydroxyl groups interfere with the reaction, they should be protected using standard protecting group chemistry.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the piperidine substrate (1.0 equivalent), aryl iodide (1.5 equivalents), potassium carbonate (2.0 equivalents), and the chosen phosphine ligand (10 mol%).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) to the flask.

  • Solvent Addition: Add anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the piperidine substrate.

  • Reaction Conditions: Stir the reaction mixture at 110-130 °C.

  • Monitoring and Work-up: Follow the monitoring and work-up procedures described in the N-arylation protocol.

  • Analysis: Carefully analyze the product mixture to determine the regioselectivity of the arylation.

Table 2: Key Considerations for C-H Arylation

ParameterConsiderationRationale
Regioselectivity The amino and hydroxyl groups are likely to direct C-H activation to adjacent positions.The choice of a flexible biarylphosphine ligand may favor β-arylation, potentially leading to functionalization at C2 or C4.[5]
Protecting Groups The free amine and hydroxyl may coordinate to the palladium catalyst, inhibiting the reaction.Protection as amides or esters can prevent this and may also influence regioselectivity.
Ligand Choice Crucial for controlling regioselectivity.Flexible biarylphosphines have been shown to favor β-arylation in N-Boc piperidines.[5]
Reaction Conditions Higher temperatures are typically required for C-H activation compared to N-arylation.This provides the necessary energy to break the C-H bond.

Conclusion

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a highly valuable building block for the synthesis of complex molecules in drug discovery. The protocols and strategies outlined in this application note provide a roadmap for its effective functionalization through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination offers a reliable method for N-arylation, while the proposed C-H arylation strategy opens up avenues for direct modification of the piperidine core. Careful consideration of the reaction parameters, particularly the choice of ligand, is crucial for achieving the desired outcomes.

References

  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, RSC Publishing.
  • Buchwald-Hartwig Amin
  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines.
  • Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. PMC.
  • (S)-1-Boc-3-hydroxypiperidine. MedChemExpress.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Buchwald–Hartwig amin
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimeriz
  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, RSC Publishing.
  • Preparation method of Ibrutinib intermediate.
  • Approaches to α-functionalization of piperidines by C-H...
  • (S)-1-Boc-3-hydroxypiperidine Nine Chongqing Chemdad Co. chemicalbook.com.
  • Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Preparation method of Ibrutinib intermediate.
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. PMC.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. RSC Publishing.
  • 17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Highly Diastereoselective Arylations of Substituted Piperidines.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. PMC.
  • ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Suzuki Coupling. Organic Chemistry Portal.
  • (PDF) Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • Suzuki reaction. Wikipedia.
  • tert-butyl (3R)
  • Remote Functionalization: Palladium-Catalyzed C5(sp3)-H Arylation of 1-Boc-3-aminopiperidine through the Use of a Bidentate Directing Group.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • tert-Butyl (R)
  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • 1-BOC-3-Aminopiperidine. PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate Synthesis

Welcome to the Application Support Center. tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceuticals, includin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceuticals, including Bruton's tyrosine kinase (BTK) inhibitors[1].

Synthesizing this heavily functionalized piperidine ring presents unique challenges, primarily concerning stereochemical inversion, catalyst poisoning, and the isolation of highly polar intermediates. This guide is designed to provide drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize yield and purity.

Synthetic Workflow

PatentWorkflow A 1-Boc-3-OTBS-5-OMs-piperidine B 1-Boc-3-azido-5-OTBS-piperidine A->B NaN3, DMF, 70°C, 72h (SN2 Inversion) C 1-Boc-3-azido-5-hydroxypiperidine B->C TBAF, THF, 0°C to RT (TBS Deprotection) D 1-Boc-3-amino-5-hydroxypiperidine C->D H2 (1 atm), Pd/C, MeOH (Azide Reduction)

Figure 1: Validated synthetic workflow for tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate.

Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of diastereomers during the azide substitution step? Cause: The substitution of the mesylate leaving group by the azide ion ( N3−​ ) must proceed via an SN​2 mechanism to ensure complete inversion of stereochemistry (e.g., converting a (3S, 5S) precursor to a (3R, 5S) product)[2]. If the reaction temperature exceeds 75°C or if the solvent absorbs ambient moisture, competing SN​1 pathways emerge, leading to carbocation formation and subsequent epimerization. Solution: Strictly maintain the reaction temperature at 70°C. Use anhydrous DMF and conduct the reaction under a nitrogen atmosphere.

Q2: My azide reduction to the final amine stalls at 40-50% conversion. How can I drive it to completion? Cause: Catalyst poisoning. Trace sulfur impurities from the upstream mesylation step, or residual tetrabutylammonium fluoride (TBAF) from the silyl deprotection step, strongly coordinate to the palladium surface, deactivating the Pd/C catalyst[2]. Solution: Do not skip the intermediate purification. Rigorously purify the tert-butyl 3-azido-5-hydroxypiperidine-1-carboxylate intermediate via flash column chromatography before attempting the reduction. If a reaction stalls, do not increase the temperature; instead, purge the system, add a fresh 20% w/w charge of 10% Pd/C, and re-apply the hydrogen balloon.

Q3: The final product has a terrible isolated yield (<30%) despite TLC showing full conversion. Where is the product going? Cause: Partition coefficient failure. The target molecule contains both a secondary hydroxyl group and a primary amine. This makes the compound extremely polar and highly water-soluble. If you perform a standard aqueous workup (e.g., washing with water or brine), the product will permanently partition into the aqueous layer. Solution: Avoid aqueous workup entirely. Because catalytic hydrogenation of an azide only produces nitrogen gas ( N2​ ) as a byproduct, the reaction mixture is already clean[2]. Simply filter the mixture through a pad of Celite to remove the catalyst, wash the pad thoroughly with methanol, and concentrate the filtrate directly to dryness.

Q4: Is the Boc protecting group at risk during these transformations? Cause: The tert-butyloxycarbonyl (Boc) group is sensitive to strong acids but highly stable to bases and nucleophiles. Solution: The Boc group is perfectly stable under the basic conditions of the azide displacement and the neutral/reductive conditions of the hydrogenation[3]. Ensure that no acidic solvents or washes (like dilute HCl) are used at any point during intermediate workups, as this will prematurely cleave the Boc group, resulting in a highly volatile and water-soluble unprotected piperidine.

Quantitative Data: Reduction Method Comparison

Selecting the correct reduction methodology is critical for maximizing the yield of the final amino alcohol. Below is a comparative analysis of common reduction strategies for the azide intermediate.

Reduction MethodReagents & ConditionsExpected YieldPurityMechanistic Causality & Drawbacks
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH, RT>90% High Optimal. Clean reaction. The only byproduct is N2​ gas. No aqueous workup required, preventing product loss[2].
Staudinger Reduction PPh₃, H₂O, THF, RT~70%ModerateMild, but generates triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to separate from the polar amino alcohol without extensive chromatography.
Hydride Reduction LiAlH₄, THF, 0°C<20%LowHighly aggressive. Risks partial reduction of the Boc carbamate to an N-methyl group, destroying the target molecule.
Transfer Hydrogenation NH₄HCO₂, Pd/C, EtOH, Reflux~85%HighFaster than H2​ gas, but risks contamination of the final product with formate salts, requiring a difficult desalting step.
Standard Operating Protocols (SOPs)

The following protocols are engineered as self-validating systems . Each step includes built-in analytical checks to verify success before proceeding to the next stage.

Protocol A: Synthesis of tert-Butyl 3-azido-5-hydroxypiperidine-1-carboxylate

Objective: SN​2 displacement of the mesylate followed by silyl ether deprotection.

  • Azide Displacement: To a flame-dried round bottom flask, add tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-5-methylsulfonyloxypiperidine-1-carboxylate (1.0 eq) and anhydrous DMF (approx. 0.4 M concentration).

  • Add Sodium Azide ( NaN3​ , 3.0 eq) in one portion at room temperature.

  • Heat the reaction mixture to exactly 70°C and stir for 72 hours[2].

  • Self-Validation Check 1 (TLC): Elute a TLC plate with 20% EtOAc in Hexanes. The starting mesylate will disappear. The new azide intermediate is UV-inactive but will stain dark blue/brown with Phosphomolybdic Acid (PMA) upon heating.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract three times with EtOAc. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

  • Deprotection: Dissolve the crude silyl-protected azide in THF (0.8 M) and cool to 0°C. Add Tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 eq) dropwise. Warm to room temperature and stir for 16 hours[2].

  • Purification: Quench with water, extract with EtOAc, concentrate, and purify strictly via flash column chromatography to remove all TBAF and sulfur residues.

Protocol B: Catalytic Hydrogenation to the Final Amine

Objective: Clean reduction of the azide to the primary amine without product loss.

  • Setup: Dissolve the purified tert-butyl 3-azido-5-hydroxypiperidine-1-carboxylate (1.0 eq) in HPLC-grade Methanol (0.4 M) in a thoroughly cleaned flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 40% w/w relative to the substrate)[2]. Caution: Pd/C is pyrophoric. Add under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 16 hours[1].

  • Self-Validation Check 2 (IR & TLC):

    • IR Spectroscopy: A drop of the reaction mixture evaporated on an ATR-IR crystal should show the complete disappearance of the strong, sharp azide stretching band at ∼2100 cm−1 .

    • TLC: Elute with 10% MeOH in DCM. Stain with Ninhydrin and heat. The product will appear as a bright pink/purple spot, confirming the presence of a primary amine.

  • Isolation: Filter the reaction mixture through a tightly packed pad of Celite. Wash the Celite pad generously with Methanol (at least 3 column volumes) to elute the highly polar product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate.

  • Storage: Store the solid product in a dark place under an inert argon atmosphere at 2-8°C to prevent oxidative degradation[4].

References
  • Google Patents. WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use.
  • Google Patents. WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use (Synthesis Steps).

Sources

Optimization

Technical Support Center: Strategies for Preventing Side Reactions During Boc Deprotection of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

Welcome to the technical support center for advanced chemical synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chemical synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Boc deprotection of tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate. Our focus is to equip you with the knowledge to anticipate and prevent common side reactions, ensuring the integrity and yield of your target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might observe during your experiment, offering explanations and actionable solutions.

Issue 1: Incomplete Deprotection

Question: My reaction has stalled, and I see a significant amount of starting material remaining by TLC or LC-MS analysis. What could be the cause?

Answer: Incomplete Boc deprotection is a common issue that can usually be traced back to a few key factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis.[1] If the acid is not strong enough or is too dilute, the reaction rate will be significantly reduced.

  • Low Reaction Temperature: While lower temperatures can help minimize side reactions, they also slow down the desired deprotection.[2]

  • Steric Hindrance: The bulky tert-butyl group can sometimes be sterically shielded, making it less accessible to the acid catalyst.[3]

Solutions:

  • Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if you are using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), you might consider increasing it to 50% or even using neat TFA.[4]

  • Elevate the Temperature: If the reaction is being run at 0°C, allow it to slowly warm to room temperature. Monitor the progress closely to avoid the onset of side reactions.

  • Switch to a Stronger Acid: If TFA is not effective, consider using 4M HCl in dioxane, which is a more potent reagent for Boc deprotection.[5]

Issue 2: Appearance of a +56 Da Peak in Mass Spectrometry

Question: My LC-MS analysis shows a significant peak with a mass of my expected product +56 Da. What is this side product?

Answer: A mass increase of 56 Da is a tell-tale sign of tert-butylation.[4] This occurs when the reactive tert-butyl cation, generated during the cleavage of the Boc group, alkylates a nucleophilic site on your molecule.[3][6] In the case of tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate, both the newly deprotected amine and the hydroxyl group are potential sites for this unwanted alkylation.

Solutions:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[3]

    • Triethylsilane (TES) or Triisopropylsilane (TIS): These are excellent scavengers for trapping carbocations.[3] A typical protocol would involve using a reagent cocktail such as TFA/TIS/H₂O (95:2.5:2.5).[3]

    • Anisole or Thioanisole: These can also be used to quench the tert-butyl cation.[5]

Issue 3: Evidence of Acyl Migration

Question: I suspect that the Boc group is migrating from the nitrogen to the oxygen of the hydroxyl group. How can I confirm this and prevent it?

Answer: N- to O-acyl migration is a well-documented intramolecular side reaction, especially in amino alcohols under acidic conditions.[7] This occurs when the hydroxyl group attacks the carbonyl of the Boc group, leading to the formation of an O-Boc intermediate. This is particularly problematic as it can lead to a complex mixture of products.

Mechanism of N- to O-Acyl Migration

Start N-Boc Amino Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ Intermediate Tetrahedral Intermediate Protonation->Intermediate Intramolecular Nucleophilic Attack by -OH Migration O-Boc Product Intermediate->Migration Expulsion of Amine

Caption: N- to O-Acyl Migration Pathway.

Solutions:

  • Choice of Acid: The choice of acid can influence the rate of acyl migration. In some cases, HCl in an organic solvent may be less prone to inducing this side reaction compared to TFA.

  • Low Temperature: Running the deprotection at a lower temperature (e.g., 0°C or below) can significantly reduce the rate of this intramolecular reaction.

  • Protecting the Hydroxyl Group: If acyl migration is a persistent issue, a more robust solution is to protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether like TBDMS) before Boc deprotection. This protecting group can then be removed in a subsequent step under conditions that will not affect the free amine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

A1: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decomposes to release carbon dioxide and the free amine, which is then protonated by the acid to form an amine salt.[1]

Boc Deprotection and Side Reaction Pathways

Start Boc-Protected Amine Protonation Protonation Start->Protonation H⁺ Cleavage Cleavage Protonation->Cleavage CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid tBuCation tert-Butyl Cation Cleavage->tBuCation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Alkylation Alkylation Side Product (+56 Da) tBuCation->Alkylation Reacts with Nucleophile TrappedCation Trapped Cation tBuCation->TrappedCation Trapped by FreeAmine Free Amine Decarboxylation->FreeAmine + CO₂ Scavenger Scavenger (e.g., TIS) Scavenger->TrappedCation

Caption: Desired Deprotection vs. Side Reaction.

Q2: Should I use TFA or HCl for the deprotection?

A2: The choice between TFA and HCl depends on several factors.[5]

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Conditions 20-50% in DCM, or neat4M in Dioxane or other organic solvents
Reaction Time Generally fast (30 min to a few hours)[5]Can be very rapid (e.g., 30 minutes with 4M in dioxane)[5]
Product Form Often results in a TFA salt, which can be oily and difficult to crystallize.[5]Frequently yields a crystalline hydrochloride salt, which can simplify purification.[5]
Side Reactions The potential for tert-butylation is a key concern, often necessitating scavengers.[5]Similar potential for tert-butylation, though solvent choice can play a role.[5]

For your specific molecule, if you are struggling with purification of the TFA salt, switching to HCl in dioxane to obtain a crystalline hydrochloride salt could be beneficial.

Q3: How do I choose the right scavenger?

A3: The choice of scavenger depends on the functional groups present in your molecule. For preventing tert-butylation, silanes like TIS and TES are very effective.[3] If your molecule contained other sensitive residues like tryptophan or methionine (not present in your case), you would need to consider scavengers that protect those specific groups.[3][4]

Q4: Can I perform the deprotection without an acid?

A4: While acid-catalyzed cleavage is the most common method, thermal deprotection is an alternative that can be useful for substrates with acid-sensitive functional groups.[8] This typically requires heating the compound in a suitable solvent.[9] However, this method may not be suitable for all substrates and can sometimes lead to other degradation pathways. For your specific molecule, acid-catalyzed deprotection is the standard and recommended approach. There are also reports of using reagents like oxalyl chloride in methanol for a mild deprotection.[10][11]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA with a Scavenger

This protocol is a general method for the removal of a Boc group using TFA in the presence of triisopropylsilane (TIS) as a scavenger.

Materials:

  • tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add triisopropylsilane (TIS) (1.5 - 2.0 eq) to the stirred solution.

  • Slowly add trifluoroacetic acid (TFA) (10 - 20 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Co-evaporate with toluene or DCM (3 times) to remove residual TFA.

  • Dissolve the residue in a suitable solvent and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is an alternative method that often yields a crystalline hydrochloride salt of the deprotected amine.

Materials:

  • tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Centrifuge or filtration apparatus

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM, or add the solid directly to the HCl solution if it is soluble.

  • Add 4M HCl in 1,4-dioxane (10 - 20 eq of HCl) to the substrate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form during the reaction.

  • Once the reaction is complete, add anhydrous diethyl ether to fully precipitate the product.

  • Isolate the solid by filtration or centrifugation.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the resulting hydrochloride salt under vacuum.

References

  • Boc Resin Cleavage Protocol. Available from: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. Available from: [Link]

  • Request PDF. Peptide Global Deprotection/Scavenger-Induced Side Reactions. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available from: [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14945-14966. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available from: [Link]

  • Amporful, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25070-25077. Available from: [Link]

  • ResearchGate. Mechanism of acyl migration assuming preceding deprotonation and the... Available from: [Link]

  • ResearchGate. A) Mechanism of NO and ON intramolecular acyl migration reaction; (B)... Available from: [Link]

  • Kappe, C. O. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(1), 1-10. Available from: [Link]

  • Pearson, W. H., & Hines, J. V. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry, 67(10), 3261-3274. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]

  • Wiley-VCH. 1 Protection Reactions. Available from: [Link]

  • Amporful, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25070-25077. Available from: [Link]

  • Larsson, G., et al. (2015). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 58(2), 913-920. Available from: [Link]

  • SciSpace. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Organic Process Research & Development. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]

  • Doyle, M. P., & Hu, W. (2003). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 42(41), 5069-5072. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • NextSDS. tert-butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate. Available from: [Link]

  • Journal of the American Chemical Society. The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the common challenge of steric hindrance when working with tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate and its derivatives. The inherent steric bulk of the tert-butoxycarbonyl (Boc) protecting group, combined with the stereochemistry of the piperidine ring, often presents significant synthetic challenges. This resource offers field-proven insights and detailed protocols to help you navigate these complexities and achieve your desired chemical transformations.

Understanding the Challenge: The Impact of Steric Hindrance

The core of the issue lies in the conformational rigidity and steric bulk imposed by the Boc group on the piperidine ring. This can significantly hinder the approach of reagents to the reactive sites, namely the C3-amino and C5-hydroxyl groups. The chair-like conformation of the piperidine ring further exacerbates this issue, with axial and equatorial positions exhibiting different levels of accessibility.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable protocols.

Issue 1: Low Yield in N-Acylation of the C3-Amino Group

Question: I am attempting to N-acylate the 3-amino group of tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate with an acyl chloride, but I am observing very low conversion and the formation of multiple side products. What is causing this and how can I improve the yield?

Answer: The low reactivity you are observing is a classic case of steric hindrance. The bulky Boc group on the nitrogen at position 1 restricts access to the C3-amino group, making it a less effective nucleophile. Furthermore, the presence of the C5-hydroxyl group can lead to side reactions, such as O-acylation.

To overcome this, a more potent activating system is required to enhance the electrophilicity of the acylating agent.

Workflow for Enhanced N-Acylation

graph "Enhanced_N_Acylation_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants & Reagents"; bgcolor="#FFFFFF"; "Hindered_Amine" [label="tert-Butyl 3-amino-5-\nhydroxypiperidine-1-carboxylate"]; "Acyl_Chloride" [label="Acyl Chloride"]; "DMAP" [label="DMAP (Catalyst)"]; "Base" [label="Non-nucleophilic Base\n(e.g., Triethylamine)"]; }

subgraph "cluster_reaction" { label="Reaction Steps"; bgcolor="#FFFFFF"; "Activation" [label="Activation of Acyl Chloride\nwith DMAP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acylation" [label="Nucleophilic Attack by\nHindered Amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Workup" [label="Aqueous Workup &\nPurification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_product" { label="Product"; bgcolor="#FFFFFF"; "Desired_Product" [label="N-Acylated Product", shape=component, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Hindered_Amine" -> "Acylation"; "Acyl_Chloride" -> "Activation"; "DMAP" -> "Activation"; "Base" -> "Acylation" [label="Scavenges HCl"]; "Activation" -> "Acylation" [label="Highly Reactive Intermediate"]; "Acylation" -> "Workup"; "Workup" -> "Desired_Product"; }

Caption: Workflow for the N-acylation of a sterically hindered amine using a catalytic amount of DMAP.

Detailed Protocol: DMAP-Catalyzed N-Acylation

This protocol utilizes 4-(Dimethylaminopyridine) (DMAP) as a nucleophilic catalyst to generate a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[1]

Reagent/ParameterRecommendationRationale
Acylating Agent Acyl Chloride or AnhydrideAcyl chlorides are generally more reactive than anhydrides.
Catalyst DMAP (0.1 - 0.2 equivalents)Acts as a potent nucleophilic catalyst.
Base Triethylamine or DIPEA (1.5 - 2.0 equivalents)A non-nucleophilic base to scavenge the generated acid.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents are essential to prevent side reactions.
Temperature 0 °C to room temperatureStarting at a lower temperature can help control exotherms and minimize side reactions.

Step-by-Step Methodology:

  • Dissolve the tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate derivative (1.0 equiv.) and DMAP (0.1 equiv.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (1.5 equiv.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

For particularly challenging substrates, consider using a peptide coupling agent such as HATU, which is known to be effective for sterically hindered couplings.

Issue 2: Poor Reactivity in O-Alkylation of the C5-Hydroxyl Group

Question: I'm struggling with the O-alkylation of the 5-hydroxyl group using an alkyl halide. The reaction is extremely sluggish, and I'm concerned about potential N-alkylation of the C3-amino group. How can I achieve selective O-alkylation?

Answer: The C5-hydroxyl group is a secondary alcohol, and its reactivity is significantly diminished by the steric hindrance from the piperidine ring and the Boc group. To achieve selective O-alkylation, you need to enhance the nucleophilicity of the hydroxyl group while minimizing the reactivity of the amino group. A common strategy is to use a strong base to deprotonate the alcohol, forming a more nucleophilic alkoxide.

For highly hindered systems, the Mitsunobu reaction offers a powerful alternative for achieving O-alkylation with inversion of stereochemistry.[2][3]

Decision Tree for O-Alkylation Strategy

O_Alkylation_Strategy

Caption: Decision tree for selecting an appropriate O-alkylation strategy.

Detailed Protocol: Modified Mitsunobu Reaction for Hindered Alcohols

The standard Mitsunobu reaction can be sluggish with sterically hindered alcohols. Modifications such as using 4-nitrobenzoic acid can improve yields.[2] Additionally, the use of sonication in combination with high concentrations has been shown to dramatically accelerate the reaction rate for hindered substrates.[4][5]

Reagent/ParameterRecommendationRationale
Phosphine Triphenylphosphine (PPh₃)A standard reagent for the Mitsunobu reaction.
Azodicarboxylate Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Activates the hydroxyl group.
Pronucleophile 4-Nitrobenzoic acidMore acidic than benzoic acid, facilitating the reaction with hindered alcohols.[2]
Solvent Anhydrous THFA common solvent for Mitsunobu reactions.
Conditions High concentration (e.g., 3.0 M) with sonicationSignificantly accelerates the reaction rate for sterically hindered substrates.[4][5]

Step-by-Step Methodology:

  • To a round-bottom flask, add the tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate derivative (1.0 equiv.), 4-nitrobenzoic acid (1.1 equiv.), and triphenylphosphine (1.1 equiv.) in a minimal amount of anhydrous THF to achieve a high concentration.

  • Place the reaction vessel in a sonication bath.

  • Slowly add DEAD or DIAD (1.1 equiv.) to the sonicated mixture.

  • Continue sonication at room temperature, monitoring the reaction by TLC or LC-MS. Reaction times can be significantly shorter (e.g., 15-30 minutes) compared to conventional stirring.[4][5]

  • Upon completion, concentrate the reaction mixture.

  • The resulting ester can be hydrolyzed under basic conditions to yield the O-alkylated product with inverted stereochemistry.

Issue 3: Difficulty in N-Alkylation of the C3-Amino Group

Question: I am trying to perform a direct N-alkylation on the 3-amino group, but I am getting a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I achieve selective mono-alkylation?

Answer: Direct N-alkylation of the C3-amino group is challenging due to both steric hindrance and the potential for over-alkylation. A more controlled approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine in situ, followed by reduction.

For sterically hindered secondary amines, N-alkylation using alkyl tosylates in the presence of a non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine has been shown to be effective.[6]

Detailed Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This method is generally mild and provides good yields for the synthesis of secondary amines, minimizing over-alkylation.[7]

Reagent/ParameterRecommendationRationale
Carbonyl Compound Aldehyde or Ketone (1.0 - 1.2 equiv.)The electrophilic partner in the reaction.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)A mild and selective reducing agent for imines.
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents are preferred.
Catalyst (optional) Acetic Acid (0.1 equiv.)Can catalyze imine formation, especially for less reactive carbonyls.

Step-by-Step Methodology:

  • Dissolve the tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate derivative (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in anhydrous DCM under an inert atmosphere.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

  • Stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Does the Boc protecting group influence the stereochemical outcome of reactions at the C3 and C5 positions?

A1: Yes, the bulky Boc group can influence the facial selectivity of approaching reagents. It can favor the formation of one diastereomer over another by sterically blocking one face of the piperidine ring. The specific outcome will depend on the reaction conditions and the nature of the reagents. For predictable stereochemical outcomes, particularly inversion of configuration at the C5-hydroxyl group, the Mitsunobu reaction is a reliable choice.[2]

Q2: Are there alternative protecting groups for the piperidine nitrogen that are less sterically hindering than Boc?

A2: While the Boc group is widely used due to its stability under many reaction conditions and ease of removal under acidic conditions, other protecting groups can be considered.[8][9] The Carboxybenzyl (Cbz) group is a common alternative that can be removed by catalytic hydrogenolysis.[9] For specific applications, other protecting groups might be more suitable, and a careful review of the literature for your specific transformation is recommended.

Q3: How can I achieve chemoselective functionalization of the hydroxyl group over the amino group?

A3: Achieving chemoselectivity can be challenging due to the higher nucleophilicity of the amino group. However, catalyst-controlled reactions have been developed to selectively activate the hydroxyl group. For instance, a cooperative catalyst system comprising a soft Lewis acid and a hard Brønsted base has been shown to enable the chemoselective activation of a hydroxyl group over an amino group for nucleophilic addition to electron-deficient olefins.[10]

Q4: What is the best way to remove the Boc protecting group without affecting other sensitive functionalities in my molecule?

A4: The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM.[8] For substrates sensitive to strong acids, milder conditions such as 4M HCl in dioxane can be used. It is crucial to consider the stability of other functional groups in your molecule to acidic conditions when choosing a deprotection strategy.

References
  • A general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. Available at: [Link]

  • Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines - Synthesis. Available at: [Link]

  • Development of Catalytic Reactions for Precise Control of Chemoselectivity - J-Stage. Available at: [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction - Florida Atlantic University. Available at: [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate Intermediates

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering solubility bottlenecks when working with tert-butyl 3-amino-5-hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering solubility bottlenecks when working with tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate .

Mechanistic Overview: The Root of the Problem

The solubility challenges associated with this intermediate stem directly from its amphiphilic structure. The molecule features a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, juxtaposed with two highly polar, hydrogen-bonding functional groups: a primary amine (-NH₂) at position 3 and a hydroxyl group (-OH) at position 5.

This structural dichotomy creates a "solubility frustration"[1]. In non-polar organic solvents, the strong intermolecular hydrogen-bonding network between the -NH₂ and -OH groups of adjacent molecules forms a robust crystal lattice that resists dissolution[2][3]. Conversely, in purely aqueous environments, the bulky, hydrophobic Boc group prevents the neutral free base from dissolving efficiently.

Part 1: Diagnostic FAQs (Troubleshooting)

Q1: My intermediate precipitates or forms a gel when I attempt to dissolve it in dichloromethane (DCM) or tetrahydrofuran (THF). How can I fix this? A1: Gelation or precipitation in moderately polar solvents is a classic symptom of extensive intermolecular hydrogen bonding[3]. To resolve this, you must introduce a hydrogen-bond acceptor to disrupt the lattice. Adding 5–10% (v/v) of a polar aprotic co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) will solvate the monomeric species by outcompeting the intermolecular amine-hydroxyl interactions[2].

Q2: I need to perform a downstream reaction in an aqueous buffer, but the intermediate floats on top of the solution. What are my options? A2: The free base form of this piperidine derivative has minimal aqueous solubility due to the lipophilic Boc group. You can dramatically increase its water solubility by adjusting the pH to form an ammonium salt. By lowering the pH slightly, the primary amine (pKa ≈ 9.5) becomes protonated. The resulting cationic charge vastly increases the molecule's hydration energy, pulling the hydrophobic Boc-piperidine framework into the aqueous phase[1].

Q3: Heating the suspension helps it dissolve, but it crashes out immediately upon cooling. How can I maintain a homogeneous solution? A3: Thermal energy temporarily overcomes the crystal lattice energy, but thermodynamic equilibrium favors precipitation upon cooling if the solvent's saturation limit is exceeded[4]. To maintain solubility at room temperature, you must permanently alter the solvent composition. Switch to a solvent with a higher dielectric constant (e.g., methanol) or dilute the overall concentration of your reaction mixture to remain below the thermodynamic solubility limit.

Part 2: Solvent Screening & Quantitative Data

To minimize trial and error, consult the following solvent matrix. It correlates solvent properties with the expected solubility profile of tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate.

Solvent SystemDielectric Constant (ε)H-Bonding CapacityExpected SolubilityMechanistic Rationale
Hexane / Heptane ~1.9NoneVery Low Cannot disrupt the strong intermolecular amine-hydroxyl H-bond network; highly non-polar[1].
Dichloromethane (DCM) 8.9Very WeakLow to Moderate Solvates the lipophilic Boc group but struggles to break the polar lattice interactions.
Methanol (MeOH) 32.7Strong (Donor/Acceptor)High Excellent at breaking intermolecular H-bonds, solvating both polar and non-polar regions[2].
DMSO 46.7Strong (Acceptor)Very High Powerful H-bond acceptor; highly effective co-solvent for disrupting aggregation[3].
Aqueous Buffer (pH 7.4) ~80.0Strong (Donor/Acceptor)Low The bulky, hydrophobic Boc group dominates, preventing dissolution of the neutral free base.
Aqueous Buffer (pH 4.5) ~80.0Strong (Donor/Acceptor)High Protonation of the primary amine forms a highly soluble, positively charged ammonium salt.

Part 3: Self-Validating Experimental Protocols

Protocol A: In Situ Salt Formation for Aqueous Solubilization

Use this protocol when aqueous solubility is required for biological assays or aqueous-phase coupling reactions.

Causality: Protonating the primary amine creates a highly water-soluble salt. The critical challenge is lowering the pH enough to protonate the amine without triggering the acid-catalyzed cleavage of the Boc protecting group, which typically requires strong acids like trifluoroacetic acid (TFA)[5].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of the intermediate in your target aqueous buffer at room temperature.

  • Controlled Titration: Add 0.1 M HCl dropwise while continuously monitoring the solution with a calibrated pH meter.

  • Equilibration: Halt the acid addition when the pH reaches 4.5–5.0 . Stir for 10 minutes. This pH ensures >99% protonation of the amine while keeping the Boc group completely stable[5].

  • Validation Check (Visual & Chemical): The suspension should transition to a completely clear solution. To validate that the Boc group remains intact, extract a 50 µL aliquot, neutralize it with saturated NaHCO₃, extract into ethyl acetate, and spot it on a TLC plate against a starting material standard. A single matching spot confirms successful solubilization without degradation.

Protocol B: Co-Solvent Disruption for Organic Workflows

Use this protocol when performing organic syntheses (e.g., acylations, reductive aminations) in moderately non-polar solvents.

Causality: Introducing a small volume of a strong hydrogen-bond acceptor (DMSO) disrupts the intermolecular amine-hydroxyl lattice, allowing the bulk organic solvent to solvate the isolated molecules[3].

Step-by-Step Methodology:

  • Initial Solvation: Add the intermediate to the primary organic solvent (e.g., DCM or THF) to form a suspension.

  • Co-solvent Addition: Add anhydrous DMSO dropwise, up to a maximum of 5–10% (v/v) of the total solvent volume.

  • Agitation: Place the flask in an ultrasonic bath for 5 minutes. Acoustic cavitation provides the localized kinetic energy required to break apart crystalline aggregates, accelerating dissolution.

  • Validation Check: The solution must remain clear upon standing at room temperature for 30 minutes. If precipitation reoccurs, the thermodynamic solubility limit has been exceeded; dilute the entire system by 20% with the primary solvent.

Part 4: Troubleshooting Workflow Visualization

G N1 Poor Solubility of Intermediate Detected N2 Determine Target Reaction Medium N1->N2 N3 Aqueous Buffer N2->N3 Aqueous Phase N4 Organic Solvent N2->N4 Organic Phase N5 Titrate with 0.1M HCl to pH 4.5 (Form Soluble Ammonium Salt) N3->N5 N6 Add 5-10% DMSO or DMF (Disrupt H-Bond Network) N4->N6 N7 Apply Gentle Heating & Sonication N5->N7 If aggregates persist N8 Homogeneous Solution Achieved N5->N8 Clear solution N6->N7 If aggregates persist N6->N8 Clear solution N7->N8

Troubleshooting workflow for solubilizing piperidine intermediates.

Part 5: References

Sources

Reference Data & Comparative Studies

Validation

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate vs other piperidine scaffolds

Navigating Piperidine Chemical Space: A Comparative Guide to tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate and Alternative Scaffolds Introduction The piperidine ring is a cornerstone of medicinal chemistry, rankin...

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating Piperidine Chemical Space: A Comparative Guide to tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate and Alternative Scaffolds

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, ranking among the most frequently utilized heterocycles in FDA-approved therapeutics [1]. However, the ubiquitous nature of the unsubstituted piperidine core presents significant challenges during lead optimization. Its high basicity (pKa ~11) often leads to hERG channel liabilities and poor membrane permeability, while its lipophilicity and exposed α-carbons make it highly susceptible to rapid CYP450-mediated oxidative metabolism [2].

To overcome these ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks, scaffold hopping and strategic functionalization are essential. The building block tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate represents a highly optimized, 3D-rich scaffold. By introducing polar exit vectors (amino and hydroxyl groups) and utilizing a Boc-protecting group for orthogonal synthesis, this scaffold systematically addresses the physicochemical flaws of traditional piperidines while maintaining the core pharmacophore [3]. This guide objectively compares this 3,5-disubstituted scaffold against alternative piperidine derivatives and provides validated experimental protocols for its integration into drug discovery workflows.

Structural and Physicochemical Comparison

The addition of electron-withdrawing heteroatoms (such as 3-amino and 5-hydroxyl groups) fundamentally alters the electronic distribution of the piperidine ring. Through inductive effects, these substituents systematically lower the pKa of the piperidine nitrogen, reducing off-target basicity-driven toxicities while simultaneously lowering the partition coefficient (LogP) to improve aqueous solubility [2].

Furthermore, the 3,5-disubstitution pattern forces the piperidine ring into specific chair conformations that project the functional groups into distinct 3D vectors. This is highly advantageous in Fragment-Based Drug Discovery (FBDD), where maximizing 3D shape diversity is critical for engaging complex target pockets, such as those found in kinases or Peptidylarginine Deiminase 4 (PAD4) [4] [5].

Table 1: Comparative Physicochemical Properties of Piperidine Scaffolds (Deprotected Cores)

Scaffold CoreEstimated pKa (Secondary N)Relative LogP3D Exit VectorsPrimary Metabolic Liability
Piperidine ~11.2High1 (N-H)Rapid α-Carbon oxidation
3-Aminopiperidine ~9.5Medium2 (N-H, NH₂)Moderate α-Carbon oxidation
4-Hydroxypiperidine ~9.8Medium2 (N-H, OH)Glucuronidation
3-Amino-5-hydroxypiperidine ~8.2 - 8.5Low3 (N-H, NH₂, OH)Sterically shielded α-carbons

Note: The commercially available Boc-protected form (tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate) masks the secondary nitrogen, allowing precise, orthogonal synthetic functionalization at the primary amine.

Workflow: Scaffold Hopping and Validation

ScaffoldHopping A Parent Piperidine (High logP, Rapid Clearance) B Rational Design (Add Polar Vectors) A->B Identify Liabilities C 3-Amino-5-hydroxy Scaffold Synthesis B->C Select Building Block D Chemoselective Coupling C->D Orthogonal Functionalization E In Vitro ADME (HLM Stability) D->E Validate Clearance

Caption: Logical workflow for replacing a metabolically unstable piperidine with a 3,5-disubstituted analog.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and adapt these methods for library synthesis.

Protocol A: Chemoselective Amide Coupling and Boc-Deprotection

The tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate building block contains three potential reactive sites. This protocol exploits the inherent nucleophilic difference between the primary amine and the secondary alcohol to achieve chemoselective N-acylation without requiring hydroxyl protection.

Step 1: Chemoselective Amide Coupling

  • Preparation: Dissolve the carboxylic acid of interest (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form a highly reactive active ester intermediate.

  • Coupling: Add tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate (1.1 eq) to the mixture. Stir for 2 hours.

    • Causality: The primary amine is significantly more nucleophilic than the secondary hydroxyl group at position 5. Under these controlled conditions, N-acylation outcompetes O-acylation, yielding the desired amide.

  • Validation: Monitor via LC-MS. The presence of a single major peak corresponding to the [M+H]⁺ of the mono-acylated product confirms chemoselectivity. If di-acylation is observed, reduce the reaction temperature to 0°C to enforce stricter kinetic control.

Step 2: Boc-Deprotection

  • Cleavage: Dissolve the purified intermediate in minimal dichloromethane (DCM) and add 4M HCl in dioxane (10 eq). Stir at room temperature for 1 hour.

    • Causality: The highly acidic environment protonates the carbamate, leading to the expulsion of the tert-butyl cation (which eliminates as isobutylene gas) and carbon dioxide. The evolution of gaseous byproducts drives the reaction to irreversible completion.

  • Isolation: Concentrate the mixture under reduced pressure to yield the deprotected piperidine as an HCl salt.

    • Causality: The resulting HCl salt is highly crystalline, water-soluble, and stable against atmospheric oxidation, making it ideal for downstream biological assays.

Protocol B: In Vitro Microsomal Stability Assay (Validation of ADME Improvement)

To validate that the 3,5-disubstitution successfully improves metabolic stability compared to the unsubstituted piperidine, an in vitro Human Liver Microsome (HLM) assay is employed.

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 0.5 mg/mL HLMs, 1 µM of the test compound (deprotected scaffold derivative), and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated reaction.

    • Causality: NADPH is the essential electron donor for CYP450 enzymes. Running a parallel sample without NADPH serves as a self-validating negative control to rule out non-CYP450 degradation pathways.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the proteins for clean LC-MS/MS analysis.

  • Analysis & Interpretation: Centrifuge the quenched samples (14,000 rpm, 10 mins) and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the half-life of parent compound depletion.

    • Mechanistic Insight: The 3-amino-5-hydroxy derivative will exhibit a significantly lower CLint​ than the parent piperidine because the bulky polar substituents sterically hinder the CYP450 active site from accessing the α-carbons, effectively blocking the primary route of oxidative metabolism [2].

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed.[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments. White Rose Research Online. [Link]

  • Bicyclic inhibitors of pad4 (WO2017100594A1).

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Purity Analysis of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for chiral building blocks like tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a cornerstone of ensuring th...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for chiral building blocks like tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a cornerstone of ensuring the quality, safety, and efficacy of next-generation therapeutics. This guide provides an in-depth, technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive purity analysis of this critical intermediate. We will delve into the rationale behind method selection, present a robust analytical protocol, and compare its performance with alternative approaches, supported by scientific principles and experimental insights.

The Analytical Challenge: A Molecule of Polarity and Chirality

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate presents a unique set of analytical challenges. Its structure, featuring a polar piperidine ring, a hydroxyl group, and a primary amine, imparts significant hydrophilicity. Furthermore, the presence of two stereocenters at the 3rd and 5th positions means the molecule can exist as multiple stereoisomers. This necessitates an analytical method that can not only retain and resolve the polar parent compound from its impurities but also differentiate between its enantiomers and diastereomers, which may exhibit different pharmacological and toxicological profiles.[1]

Method Selection: Why Conventional Reversed-Phase LC-MS Falls Short

A conventional Reversed-Phase (RP) HPLC-MS approach, while a workhorse in many analytical labs, is often suboptimal for a molecule like tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate. The high aqueous content required in the mobile phase to achieve any retention on a C18 column can lead to poor ionization efficiency in the mass spectrometer and, consequently, low sensitivity.

Therefore, we turn to more suitable chromatographic techniques that are better equipped to handle polar analytes: Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) .

  • HILIC-MS: This technique utilizes a polar stationary phase and a mobile phase with a high organic solvent content. This combination is ideal for retaining and separating polar compounds.[2] The higher organic content of the mobile phase is also beneficial for ESI-MS sensitivity.

  • SFC-MS: SFC employs supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent. It is a "green" alternative to normal-phase HPLC and is particularly well-suited for chiral separations, often providing faster analysis times and higher efficiency.[1][3]

For this guide, we will focus on a chiral SFC-MS method as the primary recommendation due to its superior ability to resolve enantiomers and its compatibility with mass spectrometry.

Recommended Method: Chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

This method is designed for the simultaneous assessment of chemical and enantiomeric purity of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate.

Experimental Workflow

cluster_prep Sample Preparation cluster_sfc SFC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in Methanol (approx. 1 mg/mL) sfc_system SFC System with Chiral Column prep1->sfc_system ms_detector Mass Spectrometer (ESI+) sfc_system->ms_detector Hyphenation data_acq Data Acquisition ms_detector->data_acq data_proc Peak Integration & Purity Calculation data_acq->data_proc

Caption: Workflow for SFC-MS purity analysis.

Detailed Protocol

Instrumentation and Conditions:

  • System: A supercritical fluid chromatography system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Chiralpak IC-3 (250 x 4.6 mm, 3 µm) or a similar polysaccharide-based chiral stationary phase.[4][5]

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol with 0.2% v/v Trifluoroacetic Acid (TFA) and 0.1% v/v Triethylamine (TEA)

  • Gradient: 5% to 40% B over 10 minutes

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 35 °C

  • Back Pressure: 150 bar

  • Injection Volume: 5 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

    • Selected Ion Monitoring (SIM): m/z 217.15 (for [M+H]⁺ of the analyte) and m/z 161.12 (for the fragment ion corresponding to the loss of the tert-butyl group).

Rationale for Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs are well-established for their broad enantioselectivity for a wide range of chiral compounds, including piperidine derivatives.[5]

  • Mobile Phase Additives: The combination of an acidic modifier (TFA) and a basic modifier (TEA) is often used in chiral SFC to improve peak shape and resolution for basic analytes.[1]

  • Positive ESI Mode: The presence of the amino group makes the molecule readily protonated, leading to a strong signal in the positive ionization mode.

  • SIM for Sensitivity and Specificity: Monitoring for both the parent ion and a characteristic fragment ion increases the specificity and sensitivity of the analysis, helping to distinguish the analyte from co-eluting impurities.

Comparison with Alternative Methods

To provide a comprehensive overview, the recommended chiral SFC-MS method is compared with two common alternatives: Chiral HPLC-UV/MS and HILIC-MS.

FeatureChiral SFC-MS (Recommended)Chiral HPLC-UV/MS (Normal Phase)HILIC-MS
Primary Application Enantiomeric and chemical purityEnantiomeric and chemical purityChemical purity of polar compounds
Speed Fast (typically < 15 min)Slower (often > 20 min)Moderate (15-25 min)
Solvent Consumption Low ("Green" chemistry)High (Hexane, Isopropanol)Moderate (Acetonitrile)
MS Compatibility ExcellentCan be challenging due to normal phase solventsExcellent
Chiral Separation ExcellentGood, but method development can be extensiveNot its primary purpose
Potential Issues Requires specialized instrumentationSolvent miscibility and costPeak shape can be sensitive to injection solvent

Potential Impurities and Their Separation

A thorough purity analysis must consider potential impurities arising from the synthetic route. Common synthetic pathways to 3-amino-5-hydroxypiperidine derivatives can introduce several types of impurities:[6]

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Diastereomers and Enantiomers: The "wrong" stereoisomers of the target molecule.

  • By-products: Molecules formed through side reactions.

  • Degradation Products: Impurities formed due to the instability of the product.

The recommended SFC-MS method is designed to provide good separation of the desired stereoisomer from its counterparts. The high-resolution power of modern SFC columns, coupled with the specificity of mass detection, allows for the detection and quantification of these impurities even at low levels.

Conclusion

For the critical task of determining the chemical and enantiomeric purity of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate, a chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) method stands out as the most robust, efficient, and sensitive approach. While other techniques like chiral HPLC and HILIC have their merits, SFC-MS offers a superior combination of speed, resolution, and MS compatibility for this polar, chiral molecule. The adoption of this method can significantly enhance the quality control process in drug discovery and development, ensuring the integrity of this vital pharmaceutical building block.

References

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • Welch, C. J., et al. (2008). Parallel SFC/MS-MUX screening to assess enantiomeric purity. PubMed. Retrieved from [Link]

  • Matsumoto, T., et al. (2019). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Tohoku University Research Repository. Retrieved from [Link]

  • Saw, Y. L., et al. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. NSF Public Access. Retrieved from [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Ghent University Academic Bibliography. Retrieved from [Link]

  • Liu, X., et al. (2021). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • NextSDS. (n.d.). (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Spectroscopy Online. Retrieved from [Link]

  • Li, F., et al. (2021). A merged method for targeted analysis of amino acids and derivatives using parallel reaction monitoring combined with untargeted profiling by HILIC-Q-Orbitrap HRMS. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (n.d.). CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Wang, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

Sources

Validation

Validation of Stereochemistry in tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate: A Comparative Analytical Guide

Introduction: The Stereochemical Challenge of the Piperidine Scaffold tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a highly versatile, densely functionalized chiral building block. Featuring two heteroatom-sub...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge of the Piperidine Scaffold

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a highly versatile, densely functionalized chiral building block. Featuring two heteroatom-substituted stereocenters (C3 and C5) on a flexible piperidine ring, it exists as four distinct stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). This scaffold is a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including[1].

Because the spatial orientation of the amino and hydroxyl groups dictates the pharmacological efficacy and safety of the final API, rigorous validation of both relative (cis/trans) and absolute stereochemistry is non-negotiable. This guide objectively compares the three leading analytical methodologies used to validate the stereochemical integrity of this molecule, providing field-proven protocols and causality-driven insights.

Comparative Analysis of Stereochemical Validation Methods

No single analytical technique provides a complete stereochemical picture without authentic reference standards. A robust validation strategy requires orthogonal methods. The table below summarizes the performance metrics of the three primary techniques[2][3].

Analytical MethodPrimary OutputSample Req.Time-to-ResultKey AdvantageLimitation
Chiral HPLC (CAD/ELSD) Enantiomeric & Diastereomeric Excess (ee/de)< 1 mgHoursUnmatched quantitative precision for purity profiling.Cannot assign absolute configuration de novo without standards.
NMR (Mosher’s + NOESY) Relative & Absolute Configuration (at C5)5–10 mgDaysPinpoints the exact configuration of specific stereocenters.Requires chemical derivatization; spectral overlap can occur.
VCD + DFT Modeling Global Absolute Configuration10–15 mgDaysNon-destructive; assigns global configuration without crystallization.Requires high sample concentration and intensive computation.

Method 1: Chiral HPLC (The Quantitative Standard)

Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by forming transient, reversible diastereomeric complexes between the analyte and a chiral stationary phase (CSP). For tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate, amylose-based CSPs (e.g., Chiralpak IG) offer excellent chiral recognition via hydrogen bonding with the analyte's -OH, -NH₂, and Boc carbonyl groups[3].

Causality & Expertise Insight: Because this molecule lacks an extended conjugated π-system, standard UV detection is often blind to it. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) must be utilized. Furthermore, the primary amine at C3 will cause severe peak tailing on silica-backed columns due to secondary interactions with residual silanols; adding a basic modifier like diethylamine (DEA) is chemically necessary to cap these sites.

Protocol 1: Self-Validating Chiral HPLC Workflow
  • System Suitability (The Validation Step): Inject a synthetic racemic mixture of the target diastereomer. Adjust the mobile phase (e.g., Hexane/Isopropanol 90:10 with 0.1% DEA) until baseline resolution ( Rs​>1.5 ) is achieved. Self-Validation: If the racemate does not split into two equal-area peaks, the system cannot be trusted to analyze the pure sample.

  • Sample Preparation: Dissolve 1.0 mg of the purified stereoisomer in 1.0 mL of the mobile phase.

  • Acquisition: Inject 10 µL onto a Daicel Chiralpak IG column (4.6 x 250 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor via CAD.

  • Quantitation: Calculate the enantiomeric excess using the formula: ee%=[(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

Method 2: NMR Spectroscopy & Mosher’s Derivatization

While 2D NOESY NMR easily establishes the relative cis/trans relationship by measuring through-space dipole-dipole couplings (< 5 Å) between the axial ring protons, it cannot determine absolute handedness. bridges this gap[4].

Causality & Expertise Insight: Mosher’s acid chloride (MTPA-Cl) reacts with alcohols to form diastereomeric esters. The phenyl ring of the MTPA group adopts a specific conformation that exerts an anisotropic shielding effect on nearby protons, shifting them upfield. By calculating the difference in chemical shifts ( Δδ=δS​−δR​ ), the absolute configuration at C5 is revealed. Crucially, the C3 primary amine is more nucleophilic than the C5 alcohol. To prevent competitive amidation, the C3 amine must be transiently protected (e.g., with an Fmoc group) prior to Mosher's esterification.

Protocol 2: Self-Validating Mosher’s Ester Derivatization
  • Selective Protection: React the starting material with Fmoc-OSu to protect the C3 amine. Purify the intermediate.

  • Parallel Derivatization (The Validation Step): Split the Fmoc-protected intermediate into two 5 mg aliquots. React Aliquot A with (R)-MTPA-Cl and Aliquot B with (S)-MTPA-Cl in pyridine/DMAP. Self-Validation: Synthesizing both diastereomers ensures that the resulting Δδ values are internally consistent across the entire piperidine ring, eliminating false positives from conformational anomalies.

  • NMR Acquisition: Acquire high-resolution 1 H and 2D COSY NMR spectra for both purified esters in CDCl 3​ .

  • Data Mapping: Map the chemical shifts of the C4 and C6 piperidine protons. Calculate Δδ=δS​−δR​ . A consistent pattern of positive values on one face of the molecule and negative on the other unambiguously assigns the C5 absolute configuration[5].

Method 3: Vibrational Circular Dichroism (VCD)

measures the differential absorption of left- versus right-circularly polarized infrared light during vibrational transitions. When coupled with Density Functional Theory (DFT), VCD provides the global absolute configuration of the molecule without the need for chemical derivatization or single-crystal growth[6][7].

Causality & Expertise Insight: The Boc-carbamate group in this molecule exhibits a highly intense, localized carbonyl stretch around 1690–1710 cm −1 . Because this vibrational mode is strongly coupled to the chiral environment of the piperidine ring, it serves as an excellent diagnostic handle in the VCD spectrum, providing a high signal-to-noise ratio for absolute configuration assignment.

Protocol 3: Self-Validating VCD & DFT Workflow
  • Experimental Acquisition: Dissolve 10 mg of the pure stereoisomer in 150 µL of CDCl 3​ . Load into a BaF 2​ cell (100 µm path length). Acquire IR and VCD spectra simultaneously over 4–6 hours. Self-Validation: If available, acquire the spectrum of the opposite enantiomer. The spectra must be perfect mirror images; otherwise, the signal is an artifact of linear birefringence.

  • Conformational Search: Perform a molecular mechanics (e.g., OPLS4) conformational search of the proposed absolute configuration (e.g., 3R, 5S).

  • DFT Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d,p) level. Calculate the theoretical VCD frequencies and rotational strengths.

  • Spectral Overlay: Apply a Lorentzian band shape to the calculated transitions, Boltzmann-weight the conformers, and overlay the theoretical spectrum against the experimental data. A positive match in band signs (particularly the Boc carbonyl and C-O stretches) confirms the absolute configuration.

Integrated Workflow for Unambiguous Validation

To achieve regulatory-grade stereochemical validation, these three methods should be deployed sequentially. The logic flow below illustrates the optimal path from a synthesized isomeric mixture to a fully validated stereoisomer.

G Start tert-Butyl 3-amino-5-hydroxypiperidine -1-carboxylate (Isomeric Mixture) HPLC Chiral HPLC Analysis (Stationary Phase Separation) Start->HPLC Purity Determine ee% & de% (Quantitative Purity) HPLC->Purity Isolate Isolate Pure Stereoisomer Purity->Isolate NMR_Rel 2D NMR (NOESY) Relative Config (cis/trans) Isolate->NMR_Rel NMR_Abs Mosher's Ester Derivatization Absolute Config at C5 Isolate->NMR_Abs VCD VCD Spectroscopy + DFT Global Absolute Configuration Isolate->VCD Validated Fully Validated Stereoisomer NMR_Rel->Validated NMR_Abs->Validated VCD->Validated

Workflow for orthogonal validation of stereochemistry combining HPLC, NMR, and VCD.

Conclusion

Validating the stereochemistry of tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate requires a multifaceted approach. Chiral HPLC provides the necessary quantitative resolution to ensure enantiomeric purity. NMR, augmented by Mosher's derivatization, offers precise mapping of relative and localized absolute configurations. Finally, VCD coupled with DFT modeling acts as the ultimate orthogonal validator, confirming the global absolute configuration non-destructively. By integrating these self-validating protocols, researchers can confidently advance this critical building block into downstream API synthesis.

References

  • Source: Google Patents (WO2018103058A1)
  • Part 7: Analytical Techniques for Stereochemistry Source: Chiralpedia URL:[Link]

  • Synthesis and Stereochemical studies towards Bioactive Marine Scaffolds Source: UQ eSpace (The University of Queensland) URL:[Link]

  • Discovery of Novel Trisubstituted Asymmetric Derivatives... Exhibiting High Affinity for Serotonin and Norepinephrine Transporters Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Source: Spectroscopy Europe URL:[Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects Source: Schrödinger, Inc. URL:[Link]

  • Absolute Configuration by VCD: White Paper Source: BioTools, Inc. URL:[Link]

Sources

Comparative

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate vs tert-butyl 3-aminopiperidine-1-carboxylate

Title: Comparative Guide: tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate vs. tert-Butyl 3-aminopiperidine-1-carboxylate in Drug Discovery Executive Summary The selection of a core heterocyclic scaffold is a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate vs. tert-Butyl 3-aminopiperidine-1-carboxylate in Drug Discovery

Executive Summary The selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing a molecule's binding affinity, selectivity, and pharmacokinetic (PK) properties. Among saturated nitrogen heterocycles, the 3-aminopiperidine motif is a cornerstone in modern medicinal chemistry. This guide provides an objective, data-driven comparison between the standard tert-butyl 3-aminopiperidine-1-carboxylate and its hydroxylated analog, tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate . By analyzing their physicochemical properties and synthetic behaviors, we equip drug development professionals with the mechanistic insights needed to optimize lead compounds.

Structural and Physicochemical Profiling

The addition of a hydroxyl group at the 5-position fundamentally alters the physicochemical landscape of the piperidine ring, shifting the molecule from a purely lipophilic spacer to a versatile, polar-functionalized scaffold.

Table 1: Quantitative Physicochemical Comparison

Propertytert-Butyl 3-aminopiperidine-1-carboxylatetert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate
Molecular Formula C10H20N2O2C10H20N2O3
Molecular Weight 200.28 g/mol 216.28 g/mol
Lipophilicity (XLogP3) ~0.7~ -0.2 to 0.1
Topological Polar Surface Area (PSA) 55.6 Ų75.8 Ų
H-Bond Donors (HBD) 12
H-Bond Acceptors (HBA) 34
Primary Application Hydrophobic pocket targeting (e.g., DPP-4)Polar pocket targeting (e.g., PAD4)

Causality Analysis: The standard 3-aminopiperidine scaffold is highly lipophilic (XLogP3 ~0.7), making it exceptionally suited for occupying hydrophobic pockets, such as the S1 pocket in Dipeptidyl Peptidase-4 (DPP-4) targets. However, this lipophilicity can sometimes lead to poor aqueous solubility or off-target promiscuity. Introducing the 5-hydroxyl group increases the PSA to 75.8 Ų and lowers the LogP[1]. This modification not only improves aqueous solubility but also introduces a new vector for hydrogen bonding, which is critical when targeting enzymes with polar active sites, such as Peptidylarginine Deiminase 4 (PAD4)[2].

Mechanistic Insights in Target Binding

When designing kinase or protease inhibitors, the 3D conformation of the scaffold dictates the vectoral projection of substituents.

  • tert-Butyl 3-aminopiperidine-1-carboxylate: Often adopts a chair conformation where the bulky Boc group and the 3-amino group minimize 1,3-diaxial interactions. It acts as a rigid spacer that projects the amine into solvent-exposed regions or deep hydrophobic clefts[3].

  • tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate: The presence of the 5-hydroxyl group can induce intramolecular hydrogen bonding (depending on the stereochemistry, e.g., cis vs. trans), which stabilizes specific chair or twist-boat conformations. This structural pre-organization reduces the entropic penalty upon binding to the target protein, potentially increasing potency if the geometry matches the receptor pocket.

ScaffoldSelection Start Target Binding Site Analysis Hydrophobic Hydrophobic Pocket High Lipophilicity Needed Start->Hydrophobic Polar Polar Pocket H-Bonding Required Start->Polar Comp1 tert-butyl 3-aminopiperidine- 1-carboxylate (Lower PSA, Higher LogP) Hydrophobic->Comp1 Comp2 tert-Butyl 3-amino-5-hydroxy- piperidine-1-carboxylate (Higher PSA, Lower LogP) Polar->Comp2 Opt1 Optimize PK/PD (e.g., DPP-4 Inhibitors) Comp1->Opt1 Opt2 Additional Functionalization (e.g., PAD4 Inhibitors) Comp2->Opt2

Decision matrix for selecting piperidine scaffolds based on target pocket characteristics.

Experimental Protocols: Chemoselective Amide Coupling

A major challenge when utilizing tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate is achieving chemoselectivity. The molecule possesses both a primary amine and a secondary alcohol. The following self-validating protocol details a chemoselective amide coupling that avoids the need for additional O-protection steps.

Causality of Experimental Choices: We utilize HATU as the coupling reagent with N,N-Diisopropylethylamine (DIPEA) at strictly controlled temperatures (0°C to Room Temperature). The primary amine is significantly more nucleophilic than the secondary hydroxyl group. By keeping the temperature low during the initial activation phase, we kinetically favor N-acylation over O-acylation.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate (1.05 equiv) dropwise as a solution in DMF.

  • Equilibration: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. Validation Checkpoint: Look for the desired mass [M+H]+. If a mass corresponding to double acylation (+2 acyl groups) is detected at >5% integration, it indicates unwanted O-acylation has occurred.

  • Corrective Quench (If necessary): If O-acylation is observed, add a 0.5 M solution of K2CO3 in Methanol to the reaction mixture and stir for 2 hours. Causality: The basic methanolysis selectively cleaves the weaker ester bond while leaving the robust amide bond intact, effectively self-correcting the reaction mixture.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate in vacuo.

Workflow Step1 1. Scaffold Prep Equilibrate in DMF 0°C to RT Step2 2. Activation Add HATU/DIPEA Stir 15 min Step1->Step2 Step3 3. Coupling Add Scaffold Stir 12h at RT Step2->Step3 Step4 4. Validation LC-MS IPC Check O-Acylation Step3->Step4

Step-by-step chemoselective amide coupling workflow with integrated LC-MS validation.

Conclusion

While tert-butyl 3-aminopiperidine-1-carboxylate remains a highly reliable, lipophilic building block for occupying hydrophobic target spaces, the tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate analog offers a powerful alternative for tuning physicochemical properties. By strategically leveraging the 5-hydroxyl group, medicinal chemists can improve aqueous solubility, introduce new hydrogen-bonding interactions, and access novel chemical space without drastically altering the core piperidine trajectory.

References

  • National Center for Biotechnology Information. "tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974". Source: PubChem. URL: [Link]

  • GlaxoSmithKline Intellectual Property Development Ltd. "WO2017100594A1 - Bicyclic inhibitors of pad4". Source: Google Patents.

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate and its Synthetic Intermediates

For researchers and professionals in drug development, the structural integrity and purity of synthetic intermediates are paramount. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the structural integrity and purity of synthetic intermediates are paramount. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1] Specifically, multi-functionalized piperidines like tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate serve as versatile building blocks for more complex molecules.[2] However, their synthesis can yield a mixture of stereoisomers, unreacted starting materials, and byproducts, necessitating a robust and multi-faceted validation strategy.

This guide provides an in-depth comparison of standard spectroscopic techniques for the validation of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate and a key synthetic intermediate. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

The Synthetic Landscape: From Ketone to Chiral Amino-Alcohol

To effectively validate a final product, one must understand its synthetic precursors. A common and illustrative route to 3,5-disubstituted piperidines involves the stereoselective reduction of a ketone intermediate.[3] This transformation provides clear, spectroscopically distinct changes in functional groups, making it an excellent model for comparison.

G cluster_0 Synthetic Pathway A Intermediate: tert-Butyl 3-amino-5-oxopiperidine-1-carboxylate B Final Product: tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate A->B  Stereoselective  Reduction  (e.g., NaBH4)

Figure 1: Illustrative synthetic route from a ketone intermediate to the final amino-alcohol product.

Our objective is to unequivocally confirm the structure of the final product and ensure the complete conversion of the ketone intermediate. This requires a synergistic application of multiple spectroscopic techniques.

Primary Spectroscopic Validation: A Comparative Analysis

No single technique can provide a complete picture of a molecule's identity and purity. We will compare the utility of ¹H NMR, ¹³C NMR, FT-IR, and LC-MS in the context of our synthetic pathway.

Proton Nuclear Magnetic Resonance (¹H NMR): The Structural Blueprint

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of every proton.

  • Expertise & Causality: The analysis hinges on identifying characteristic signals and their coupling patterns. The tert-butoxycarbonyl (Boc) protecting group provides a strong, sharp singlet for its nine equivalent protons, typically observed far upfield around 1.4 ppm.[4] Protons on the piperidine ring will appear in the 1.5-4.0 ppm range. Their exact chemical shifts and splitting patterns are dictated by their axial or equatorial positions and the influence of adjacent electron-withdrawing groups (the carbamate nitrogen and the amino/hydroxyl groups). The key diagnostic signals are the methine protons (CH-N and CH-OH), whose coupling constants can help confirm the cis or trans stereochemical relationship.

  • Comparative Analysis:

    • Intermediate (Ketone): The spectrum will lack a proton signal for a hydroxyl-bearing carbon (CH-OH). The protons adjacent to the carbonyl group (at C4 and C6) will be shifted downfield due to the ketone's anisotropic effect.

    • Final Product (Alcohol): A new signal corresponding to the CH-OH proton will appear, typically between 3.5 and 4.5 ppm. The signal for the OH proton itself may be broad and can be exchanged with D₂O, confirming its identity. The disappearance of the downfield-shifted signals adjacent to the former ketone is a critical confirmation of successful reduction.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The Carbon Skeleton

While ¹H NMR maps the proton framework, ¹³C NMR confirms the carbon backbone of the molecule. It is particularly effective for identifying quaternary carbons and carbonyl groups, which are invisible in ¹H NMR.

  • Expertise & Causality: The most significant change during our model synthesis is the conversion of a carbonyl carbon (C=O) to a hydroxyl-bearing carbon (C-OH). Carbonyl carbons in ketones have a highly characteristic downfield chemical shift, typically in the 200-210 ppm range. In contrast, the carbon of an alcohol appears much further upfield, usually between 60-80 ppm. The Boc group also has two distinct carbon signals: the carbonyl carbon around 155 ppm and the quaternary carbon at approximately 80 ppm.

  • Comparative Analysis:

    • Intermediate (Ketone): The spectrum will prominently feature a signal at ~205 ppm, corresponding to the C5 ketone.

    • Final Product (Alcohol): This ketone signal will be absent. A new signal will appear around 65-75 ppm, confirming the presence of the C5-OH group. This provides unambiguous evidence of the reduction.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule. It is an essential first-pass technique to confirm that a desired chemical transformation has occurred.

  • Expertise & Causality: The analysis relies on the principle that chemical bonds vibrate at specific, quantifiable frequencies.

    • C=O Stretch: The carbamate carbonyl (Boc group) shows a strong, sharp absorbance around 1680-1700 cm⁻¹. The ketone in our intermediate will also show a strong, sharp absorbance, typically at a higher frequency around 1710-1720 cm⁻¹.

    • O-H Stretch: Alcohols display a very characteristic broad absorbance in the 3200-3600 cm⁻¹ region due to hydrogen bonding.

    • N-H Stretch: Primary amines typically show two medium-intensity peaks (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.

  • Comparative Analysis: The transition from intermediate to final product is exceptionally clear with FT-IR. The disappearance of the sharp ketone C=O peak (~1715 cm⁻¹) and the concurrent appearance of a broad O-H band (~3400 cm⁻¹) is a definitive indicator of a successful reduction.

Liquid Chromatography-Mass Spectrometry (LC-MS): Purity and Molecular Weight Confirmation

LC-MS is a hybrid technique that provides critical information on both the purity of a sample and the molecular weight of its components. It is indispensable for monitoring reaction progress and characterizing the final product.

  • Expertise & Causality: The liquid chromatography (LC) component separates the reaction mixture based on polarity, while the mass spectrometer (MS) detects and provides the mass-to-charge ratio (m/z) of the eluting compounds. For a molecule like this, which contains polar amine and hydroxyl groups, Electrospray Ionization (ESI) is the method of choice.[2] We would expect to see the protonated molecule, [M+H]⁺.

  • Comparative Analysis:

    • Intermediate (Ketone): tert-Butyl 3-amino-5-oxopiperidine-1-carboxylate (C₁₀H₁₈N₂O₃) has a molecular weight of 214.26 g/mol . The expected [M+H]⁺ ion would be at m/z 215.27.

    • Final Product (Alcohol): tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate (C₁₀H₂₀N₂O₃) has a molecular weight of 216.28 g/mol .[5] The expected [M+H]⁺ ion would be at m/z 217.29.

    • Reaction Monitoring: By taking aliquots from the reaction, an analyst can track the disappearance of the peak at m/z 215.27 and the appearance of the peak at m/z 217.29, thereby determining when the reaction is complete.

Integrated Validation Workflow & Data Summary

A robust validation protocol does not rely on these techniques in isolation. It follows a logical progression from crude analysis to the final, comprehensive characterization of the purified material.

G cluster_workflow Spectroscopic Validation Workflow cluster_final_char Final Characterization Start Crude Reaction Mixture LCMS_Check LC-MS Analysis (Conversion & Purity Check) Start->LCMS_Check Purify Purification (e.g., Column Chromatography) LCMS_Check->Purify If Conversion >95% and impurities identified Pure_Sample Isolated, Pure Compound Purify->Pure_Sample NMR_H ¹H NMR Pure_Sample->NMR_H NMR_C ¹³C NMR Pure_Sample->NMR_C FTIR FT-IR Pure_Sample->FTIR LCMS_Final LC-MS (Final Purity & ID) Pure_Sample->LCMS_Final

Figure 2: A logical workflow for the complete spectroscopic validation of the final product.

Table 1: Comparison of Spectroscopic Techniques for Validation

TechniqueInformation ProvidedStrengths for this ApplicationLimitations
¹H NMR Proton environment, connectivity, relative stereochemistry, quantitative purity (with internal standard).Unambiguous structural elucidation. Essential for stereochemical assignment.Requires relatively pure sample. Can have overlapping signals in complex regions.
¹³C NMR Carbon count and type (sp³, sp², C=O).Definitive confirmation of carbonyl reduction (C=O to C-OH shift).Low sensitivity, requires more sample and longer acquisition times. Not ideal for reaction monitoring.
FT-IR Presence/absence of key functional groups.Very fast and simple. Provides clear, high-contrast data for the ketone-to-alcohol conversion.Provides no information on connectivity or stereochemistry. Not suitable for purity assessment.
LC-MS Molecular weight, sample purity, and identification of byproducts.High sensitivity. Ideal for monitoring reaction progress and confirming molecular formula.[6]Provides no detailed structural connectivity. Ionization efficiency can vary between compounds.

Detailed Experimental Protocols

The trustworthiness of any analysis depends on a well-defined and reproducible protocol.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is critical; MeOD will exchange with the -OH and -NH₂ protons, causing their signals to disappear, which can be a useful diagnostic experiment.

  • Instrument Parameters (¹H):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C):

    • Spectrometer: 400 MHz (100 MHz for ¹³C).

    • Pulse Program: Proton-decoupled (zgpg30).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to lower natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: If the sample is a solid, place a small amount on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Technique: ATR is preferred for its simplicity and minimal sample prep.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

  • Data Processing: Perform an ATR correction if required by the software. Label the key peaks corresponding to the O-H, N-H, C-H, and C=O functional groups.

Protocol 3: LC-MS
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrument Parameters:

    • HPLC Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is standard for this type of molecule.[7]

    • Mobile Phase A: Water + 0.1% Formic Acid (to aid protonation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4-0.6 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-500.

  • Data Processing: Integrate the peak area in the total ion chromatogram (TIC) to assess purity. Extract the mass spectrum for the peak of interest and confirm that the observed m/z for the [M+H]⁺ ion matches the calculated value within a narrow tolerance (typically <5 ppm for high-resolution MS).

Conclusion

The spectroscopic validation of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate intermediates is a clear example of the necessity of an integrated analytical approach. While rapid techniques like FT-IR and LC-MS can provide swift confirmation of a reaction's success and the product's molecular weight, they are insufficient on their own. Only through the detailed structural investigation provided by ¹H and ¹³C NMR can the precise connectivity, and critically, the stereochemistry of the final product be confirmed with confidence. Adherence to the structured workflow and detailed protocols described herein provides a robust, self-validating system essential for advancing drug discovery and development programs.

References

  • Sackus, A., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3499. Available from: [Link]

  • Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. Available from: [Link]

  • Yadav, J. S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(6), 713-718. Available from: [Link]

  • Nadeem, H., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5768. Available from: [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Paderes, M. C., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8359-8362. Available from: [Link]

  • ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? Retrieved from [Link]

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

Sources

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